Prolyl-lysyl-glycinamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55299-63-3 |
|---|---|
Molecular Formula |
C13H25N5O3 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N5O3/c14-6-2-1-4-10(12(20)17-8-11(15)19)18-13(21)9-5-3-7-16-9/h9-10,16H,1-8,14H2,(H2,15,19)(H,17,20)(H,18,21)/t9-,10-/m0/s1 |
InChI Key |
IJBDKIOLZUIJJH-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Prolyl-lysyl-glycinamide and the Tyr-MIF-1 Family of Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and biological significance of the tripeptide Prolyl-lysyl-glycinamide (Pro-Lys-Gly-NH2). While direct research on this compound is limited, this document contextualizes its importance by examining its close structural and functional relationship to the naturally occurring neuropeptide, Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2). Tyr-K-MIF-1 is a member of the Tyr-MIF-1 family of peptides, which are endogenous modulators of opioid and dopamine receptor systems in the central nervous system. This guide details the discovery and origin of this peptide family, their known biological activities, and the signaling pathways they influence. Furthermore, it provides detailed experimental protocols for the synthesis of C-terminally amidated tripeptides and for conducting radioligand binding assays to characterize their receptor interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in this class of neuromodulatory peptides.
Introduction: The Enigmatic this compound
This compound (Pro-Lys-Gly-NH2) is a tripeptide that has garnered interest within the scientific community, primarily as a synthetic analog of the naturally occurring Tyr-MIF-1 family of peptides. While extensive literature specifically detailing the discovery and biological activities of Pro-Lys-Gly-NH2 is scarce, its structural similarity to key neuromodulators provides a strong rationale for its investigation. This guide will delve into the known information surrounding Pro-Lys-Gly-NH2, placing it within the broader and more extensively researched context of the Tyr-MIF-1 peptide family.
Discovery and Origin: The Tyr-MIF-1 Family of Peptides
The story of this compound is intrinsically linked to the discovery of a family of endogenous peptides that modulate key neurotransmitter systems in the brain.
Melanocyte-Inhibiting Factor-1 (MIF-1)
The foundational member of this family is Melanocyte-inhibiting factor-1 (MIF-1), a tripeptide with the sequence Pro-Leu-Gly-NH2[1]. Also known as melanostatin, MIF-1 is an endogenous peptide fragment derived from the cleavage of the hormone oxytocin[1]. Initially investigated for its role in inhibiting the release of melanocyte-stimulating hormone (MSH), MIF-1 was later found to have significant effects within the central nervous system[1][2]. It acts as a positive allosteric modulator of D2 and D4 dopamine receptors and can also block the effects of opioid receptor activation[1].
Tyr-K-MIF-1: The Natural Analog
Of direct relevance to this compound is the discovery of Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2), a naturally occurring tetrapeptide isolated from the human brain cortex. Tyr-K-MIF-1 is a member of the Tyr-MIF-1 family and is distinguished by its unique binding profile. Unlike other members of the family, it exhibits a very low affinity for mu-opioid receptors but is known to interact with its own specific binding sites[3]. The isolation and characterization of Tyr-K-MIF-1 provided the impetus for the synthesis and study of analogs like Pro-Lys-Gly-NH2.
Biological Activity and Mechanism of Action
The biological activities of this compound are presumed to be similar to those of the Tyr-MIF-1 family, primarily involving the modulation of dopamine and opioid signaling pathways.
Dopamine Receptor Modulation
Opioid System Interaction
The Tyr-MIF-1 family of peptides exhibits complex interactions with the opioid system. While some members, like Tyr-MIF-1, can act as opioid antagonists, Tyr-K-MIF-1 has a low affinity for mu-opioid receptors[3]. This suggests that Pro-Lys-Gly-NH2 may have a more selective action on its own binding sites or other receptor systems, rather than directly competing with opioids.
Signaling Pathways
Studies on MIF-1 have indicated that its cellular effects are mediated through the modulation of intracellular signaling cascades. MIF-1 has been shown to influence the phosphorylation of extracellular signal-regulated kinase (ERK) and the signal transducer and activator of transcription 3 (STAT3)[5]. These pathways are crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, and survival.
Below is a diagram illustrating the proposed signaling pathway for MIF-1, which may share similarities with that of this compound.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, this section presents available data for related peptides to provide a comparative context.
Table 1: Biological Activity of Tyr-MIF-1 Family and Related Peptides
| Peptide | Receptor/Assay | Activity Type | Value | Reference |
| MIF-1 (Pro-Leu-Gly-NH2) | Dopamine D2 Receptor | Positive Allosteric Modulator | Emax of 93.6 ± 4.4% for dopamine | [4] |
| MIF-1 Analog (6b) | Dopamine D2 Receptor | Positive Allosteric Modulator | EC50 of 0.33 ± 0.21 µM | [4] |
| Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) | Mu-Opioid Receptor | Inhibition of 125I-DAGO binding | IC50 of ~1 µM | [6] |
| Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2) | Mu-Opioid Receptor | Binding Affinity | Low Affinity | [3] |
Note: The lack of specific quantitative data for this compound highlights a key area for future research.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological characterization of this compound and related peptides.
Solid-Phase Synthesis of this compound
The synthesis of a C-terminally amidated tripeptide such as Pro-Lys-Gly-NH2 is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Lysine):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Proline):
-
Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Radioligand Binding Assay
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]-labeled standard)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor by homogenization and differential centrifugation.
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.
-
Total Binding: Add radiolabeled ligand and membrane preparation to the wells.
-
Non-specific Binding: Add radiolabeled ligand, membrane preparation, and a high concentration of an unlabeled standard ligand to the wells.
-
Competition: Add radiolabeled ligand, membrane preparation, and varying concentrations of this compound to the wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound represents an intriguing synthetic peptide with the potential to modulate key neurotransmitter systems in the central nervous system. Its close relationship to the naturally occurring Tyr-K-MIF-1 provides a strong foundation for its further investigation. This technical guide has summarized the current understanding of its discovery, origin, and biological context within the Tyr-MIF-1 family of peptides. The provided experimental protocols offer a starting point for researchers to synthesize and characterize this and related peptides.
Future research should focus on several key areas:
-
Quantitative Biological Characterization: There is a critical need to determine the specific binding affinities (Ki values) and functional potencies (EC50 or IC50 values) of this compound at various receptors.
-
Receptor Identification: Identifying the specific, high-affinity binding site for Tyr-K-MIF-1 and, by extension, Pro-Lys-Gly-NH2, is a crucial next step.
-
In Vivo Studies: Preclinical studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its potential therapeutic effects in models of neurological and psychiatric disorders.
By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a novel research tool and a potential lead compound for drug development.
References
- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 2. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
Prolyl-Lysyl-Glycinamide (PLG): A Technical Guide on its Mechanism of Action
Abstract
Prolyl-lysyl-glycinamide (PLG), also known as melanocyte-inhibiting factor (MIF-1), is an endogenous tripeptide with a complex and multifaceted mechanism of action within the central nervous system (CNS). This document provides a comprehensive technical overview of its core activities, focusing on its well-documented roles as a positive allosteric modulator of dopamine receptors and a weak antagonist of opioid receptors. We synthesize key experimental findings, present quantitative data in structured formats, detail the methodologies of pivotal studies, and provide visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Core Mechanism 1: Positive Allosteric Modulation of Dopamine Receptors
The primary and most therapeutically relevant mechanism of action for PLG is its modulation of the dopaminergic system. Unlike direct agonists, PLG acts as a positive allosteric modulator, binding to a site on the dopamine receptor distinct from the primary dopamine binding site. This interaction enhances the receptor's affinity for dopamine agonists, thereby potentiating dopaminergic neurotransmission.
Modulation of Dopamine D2 Receptor Subtypes
Studies have consistently shown that PLG selectively enhances the binding of agonists to dopamine D2-like receptors (D2, D4) without affecting the binding of antagonists.[1][2] This suggests that PLG stabilizes a high-affinity conformational state of the receptor, which is preferentially recognized by agonists. This action is particularly significant in the context of Parkinson's disease therapy, as PLG has been shown to potentiate the effects of levodopa (L-DOPA).[3][4]
Furthermore, PLG can prevent the development of dopamine receptor supersensitivity, a common consequence of chronic treatment with neuroleptic drugs like haloperidol.[5] By inhibiting the increase in the number of D2 receptor binding sites, PLG may offer a strategy to mitigate side effects such as tardive dyskinesia.[5]
Quantitative Data: Dopamine Receptor Binding
The following tables summarize the quantitative effects of PLG on dopamine receptor binding and density from key studies.
Table 1: Effect of PLG on Haloperidol-Induced Upregulation of Striatal [³H]Spiroperidol Binding Sites Data extracted from a study on male Sprague-Dawley rats treated for 21 days.[5]
| Treatment Group | Dose / Regimen | Number of Binding Sites (Bmax) (fmol/mg protein) |
| Control (Vehicle) | - | 250 ± 15 |
| Haloperidol | 1.5 mg/kg/day, orally | 350 ± 20* |
| Haloperidol + PLG | 1.5 mg/kg/day Haloperidol + 2 mg/kg/day PLG, SC | 260 ± 18 |
| Statistically significant increase compared to control. | ||
| Statistically significant inhibition of the haloperidol-induced increase. |
Table 2: Qualitative Effect of PLG on Dopamine Agonist Binding Based on findings from in vitro studies on rat striatal membranes.[1][6]
| Ligand Type | Specific Ligand | Effect of PLG |
| Agonist | [³H]Apomorphine | Enhanced binding affinity |
| Agonist | [³H]N-propylnorapomorphine (NPA) | Enhanced binding in a dose-dependent manner |
| Antagonist | [³H]Spiroperidol | No effect on binding |
Signaling Pathway Visualization
The following diagram illustrates the allosteric modulation of the Dopamine D2 receptor by PLG.
Caption: Allosteric modulation of the D2 receptor by PLG.
Experimental Protocol: Haloperidol-Induced Dopamine Receptor Supersensitivity
This protocol details the methodology used to assess PLG's effect on neuroleptic-induced receptor changes.[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Experimental Groups:
-
Group 1: Control (Vehicle injections).
-
Group 2: Haloperidol (1.5 mg/kg per day, orally).
-
Group 3: Haloperidol (as above) + PLG (2 mg/kg per day, subcutaneously), administered prior to haloperidol.
-
-
Treatment Duration: 21 consecutive days.
-
Behavioral Assessment (Locomotor Activity):
-
Following the 21-day treatment period, rats are challenged with the dopamine agonist apomorphine.
-
Locomotor activity is measured using automated activity monitors to assess the behavioral supersensitivity to the agonist.
-
-
Biochemical Analysis (Receptor Binding Assay):
-
Animals are sacrificed, and the striatum is dissected.
-
Crude membrane preparations are obtained through homogenization and centrifugation.
-
Saturation binding assays are performed using the radiolabeled D2 antagonist [³H]spiroperidol at various concentrations.
-
Non-specific binding is determined in the presence of excess unlabeled antagonist (e.g., sulpiride).
-
The density of binding sites (Bmax) and binding affinity (Kd) are calculated using Scatchard analysis.
-
Core Mechanism 2: Interaction with the Opioid System
In addition to its dopaminergic effects, PLG also functions as a weak and selective antagonist of mu-type opioid receptors.[7] This anti-opioid activity contributes to its overall neuropharmacological profile.
Opioid Receptor Antagonism
PLG has been demonstrated to antagonize the effects of morphine, a classic mu-opioid agonist. In animal models, chronic administration of PLG reduces morphine's analgesic effects in the hot-plate and tail-flick tests.[7] It also blocks defeat-induced analgesia, an endogenously mediated opioid response.[8] In vitro studies using guinea-pig ileum preparations confirm that PLG can antagonize morphine-induced inhibition of muscle contraction.[7] This antagonism appears selective, as PLG does not affect the inhibition of mouse vas deferens preparations by the delta-opioid agonist Leu-enkephalin.[7]
Experimental Workflow Visualization
The following diagram outlines the workflow for assessing the opioid antagonist activity of PLG.
Caption: Experimental workflow for opioid antagonism studies.
Experimental Protocol: In Vitro Guinea-Pig Ileum Assay
This protocol details the methodology for assessing opioid receptor interactions in an isolated tissue preparation.[7]
-
Tissue Preparation: A segment of the distal ileum is removed from a sacrificed guinea pig and placed in oxygenated Krebs solution.
-
Apparatus: The ileum segment is mounted in an organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂. One end is fixed, and the other is attached to an isometric force transducer.
-
Stimulation: The tissue is subjected to coaxial electrical field stimulation (e.g., 0.1 Hz, 1 ms pulses) to induce regular twitch contractions, which are mediated by the release of acetylcholine.
-
Agonist Application: A cumulative concentration-response curve is generated for an opioid agonist (e.g., morphine). The agonist inhibits the release of acetylcholine, thus reducing the amplitude of the electrically induced contractions.
-
Antagonist Application: The tissue is washed and then incubated with a fixed concentration of PLG for a predetermined period.
-
Data Analysis: The agonist concentration-response curve is repeated in the presence of PLG. A rightward shift in the curve indicates competitive antagonism. The degree of the shift can be used to calculate the antagonist's affinity (pA₂ value).
Other Mechanisms
Inhibition of α-Melanocyte-Stimulating Hormone (α-MSH) Release
PLG was originally identified as the hypothalamic factor that inhibits the release of α-MSH from the pituitary, earning it the name MIF-1.[2][9] In vitro studies using rat hypothalamic slices have shown that PLG inhibits both spontaneous and potassium-induced release of α-MSH in a dose-dependent manner.[9]
Table 3: Effect of PLG on α-MSH Release from Hypothalamic Slices Data derived from an in vitro study on male rat hypothalamic slices.[9]
| PLG Concentration | Inhibition of Spontaneous Release | Inhibition of K⁺-Evoked Release |
| Low Doses (0.04 µg - 1 µg) | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| High Doses | No significant modification | No significant modification |
Conclusion
The mechanism of action of this compound is complex, primarily characterized by its function as a positive allosteric modulator of D2-like dopamine receptors and a weak, selective mu-opioid receptor antagonist. These dual actions create a unique pharmacological profile, suggesting therapeutic potential in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease, and potentially in mitigating the side effects of neuroleptic treatments. Its original role as an inhibitor of α-MSH release further highlights its function as a significant endogenous neuropeptide. The detailed experimental data and protocols provided herein offer a foundation for further research and development of PLG and its analogues as novel therapeutics.
References
- 1. Design and Synthesis of Photoaffinity Labeling Ligands of the l-Prolyl-l-leucyl-glycinmide Binding Site Involved in the Allosteric Modulation of the Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 3. Potentiation of levodopa effect by intravenous L-prolyl-L-leucyl-glycine amide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active and inactive L-prolyl-L-leucyl glycinamide synthetic analogs in rat models of levodopa-treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of prolyl-leucyl-glycinamide and cyclo(leucyl-glycine) on the supersensitivity of dopamine receptors in brain induced by chronic administration of haloperidol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Opiate receptor antagonism by L-prolyl-L-leucyl-glycinamide, MIF-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl-leucyl-glycinamide reduces aggression and blocks defeat-induced opioid analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by L-prolyl-L-leucyl-glycinamide (PLG) of alpha-melanocyte stimulating hormone release from hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Function of Prolyl-lysyl-glycinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-lysyl-glycinamide (Pro-Lys-Gly-NH2) is a tripeptide amide that has been investigated as a structural analog of the endogenous neuropeptide, Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), also known as Pro-Leu-Gly-NH2. While MIF-1 exhibits a range of neuromodulatory activities, particularly as a positive allosteric modulator of dopamine D2-like receptors, studies on Pro-Lys-Gly-NH2 have indicated a lack of similar biological activity in specific assays. This technical guide provides a comprehensive overview of the known information regarding Pro-Lys-Gly-NH2, placing it within the broader context of the MIF-1 and Tyr-MIF-1 family of peptides. It details the biological functions of MIF-1, its signaling pathways, and relevant experimental protocols to offer a thorough resource for researchers and drug development professionals interested in this class of peptides.
Introduction to this compound
This compound is a synthetic tripeptide with the amino acid sequence Proline-Lysine-Glycine and a C-terminal amide group. Its structure is closely related to MIF-1 (Pro-Leu-Gly-NH2), an endogenous peptide fragment derived from the cleavage of oxytocin. The primary interest in Pro-Lys-Gly-NH2 stems from its potential to act as a modified analog of MIF-1, with the substitution of the nonpolar amino acid Leucine with the positively charged amino acid Lysine. This substitution was likely intended to explore the structure-activity relationship of MIF-1 and its analogs.
However, available research suggests that this modification may abrogate the biological activity observed with the parent compound. A study investigating tripeptide analogs of MIF-1 as inhibitors of oxotremorine-induced tremor found that Pro-Lys-Gly-NH2 had no activity in this assay, in contrast to MIF-1 and other active analogs. This finding, while limited to a specific experimental model, suggests that the leucine residue at position two is critical for this particular biological function.
Due to the limited direct research on the biological functions of this compound, this guide will focus on providing a detailed understanding of its parent compound, MIF-1, to offer a valuable contextual framework for researchers.
The Biological Role of MIF-1 (Pro-Leu-Gly-NH2) and the Tyr-MIF-1 Family
MIF-1 is the prototypical member of the Tyr-MIF-1 family of peptides, which are known to exert various effects on the central nervous system (CNS).[1][2] These peptides are recognized for their ability to modulate opioid and dopaminergic systems.
Modulation of Dopamine Receptors
A primary and well-documented function of MIF-1 is its role as a positive allosteric modulator of dopamine D2 and D4 receptor subtypes.[3][4] Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand (dopamine). This binding can alter the receptor's affinity for the endogenous ligand and/or its signaling efficacy.
Studies have shown that MIF-1 enhances the binding of dopamine agonists to D2-like receptors.[5][6] This potentiation of agonist binding suggests that MIF-1 stabilizes a high-affinity state of the receptor, which is the conformation that typically couples to intracellular G proteins to initiate a signaling cascade.[7]
The modulatory effects of MIF-1 on dopamine receptors are believed to underlie its observed antidepressant, nootropic, and anti-Parkinsonian effects in preclinical and some clinical studies.[3]
Interaction with the Opioid System
The Tyr-MIF-1 family of peptides, including MIF-1, also interacts with the opioid system. MIF-1 has been shown to exhibit anti-opiate activity, antagonizing the effects of morphine in various experimental models.[2] The tetrapeptide Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) displays selectivity for the mu-opioid receptor.[1][2]
Signaling Pathways of MIF-1
The neuromodulatory effects of MIF-1 are mediated through specific intracellular signaling cascades. Upon binding to its target receptors, MIF-1 can initiate a series of phosphorylation events that ultimately lead to changes in gene expression and neuronal function.
MAPK/ERK Pathway
MIF-1 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[8] Activation of this pathway involves a cascade of protein kinases that ultimately leads to the phosphorylation and activation of ERK. Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors, leading to the expression of immediate early genes like c-Fos.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another signaling cascade modulated by MIF-1. Studies have shown that MIF-1 can induce the phosphorylation of STAT3.[8] Phosphorylated STAT3 forms dimers that translocate to the nucleus and act as transcription factors, regulating the expression of genes involved in cell survival and plasticity.
The activation of these signaling pathways and the subsequent induction of genes like c-Fos are considered key molecular mechanisms underlying the observed effects of MIF-1 on neuronal function and behavior.
Quantitative Data on MIF-1 and Analog Activities
The following tables summarize available quantitative data on the effects of MIF-1 and its analogs on dopamine receptor binding and downstream signaling events.
| Peptide/Analog | Receptor | Assay Type | Effect | Concentration/Dose | Quantitative Value | Reference |
| Pro-Leu-Gly-NH2 (MIF-1) | Dopamine D2-like | Agonist Binding Enhancement | Potentiation of [3H]NPA binding | 10⁻⁷ - 10⁻⁶ M | Maximum effect | [9] |
| Pro-Leu-Gly-NH2 (MIF-1) | Dopamine D2-like | c-Fos Expression | Increased c-Fos in SH-SY5Y cells | 10 ng/mL | Time-dependent increase | [8] |
| Pro-Leu-Gly-NH2 (MIF-1) | Dopamine D2-like | ERK Phosphorylation | Increased pERK in SH-SY5Y cells | 10 ng/mL | Transient increase at 10 min | [8] |
| Pro-Leu-Gly-NH2 (MIF-1) | Dopamine D2-like | STAT3 Phosphorylation | Biphasic change in pSTAT3 | 10 ng/mL | Initial decrease, later increase | [8] |
| Pro-Lys-Gly-NH2 | - | Oxotremorine-induced tremor | Inhibition | Not specified | No activity | |
| Pro-Leu-(+)-thiazolidine-2-carboxamide | Dopamine | Agonist Binding Enhancement | Potentiation of ADTN binding | Not specified | 2-3 fold greater than MIF-1 | [5] |
| Pro-Leu-(-)-thiazolidine-2-carboxamide | Dopamine | Agonist Binding Enhancement | Potentiation of ADTN binding | Not specified | 2-3 fold greater than MIF-1 | [5] |
| Pro-Leu-L-3,4-dehydroprolinamide | Dopamine | Agonist Binding Enhancement | Potentiation of ADTN binding | Not specified | 2-3 fold greater than MIF-1 | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its parent compound, MIF-1.
Solid-Phase Peptide Synthesis of Pro-Lys-Gly-NH2
Objective: To synthesize the tripeptide Pro-Lys-Gly-NH2 using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink amide resin
-
Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH, HBTU, HOBt, and DIPEA in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Lysine):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Lys(Boc)-OH using the same procedure as for glycine.
-
-
Third Amino Acid Coupling (Proline):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Pro-OH using the same procedure as for glycine.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal proline.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to collect the peptide pellet.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the synthesized Pro-Lys-Gly-NH2 using mass spectrometry and analytical HPLC.
Radioligand Binding Assay for Dopamine D2 Receptor Modulation
Objective: To determine the effect of a test compound (e.g., Pro-Lys-Gly-NH2 or MIF-1) on the binding of a radiolabeled agonist to the dopamine D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from bovine striatum or transfected cell lines)
-
Radiolabeled dopamine agonist (e.g., [³H]N-propylnorapomorphine - [³H]NPA)
-
Test compound (Pro-Lys-Gly-NH2 or MIF-1)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA)
-
Non-specific binding agent (e.g., unlabeled dopamine or haloperidol)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing D2 receptors according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes, radiolabeled agonist, and binding buffer.
-
Non-specific Binding: Membranes, radiolabeled agonist, binding buffer, and a high concentration of the non-specific binding agent.
-
Test Compound: Membranes, radiolabeled agonist, binding buffer, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the effect of the test compound on specific binding at each concentration.
-
Plot the percentage of specific binding versus the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ or IC₅₀ if applicable.
-
Western Blotting for c-Fos Expression
Objective: To measure the levels of c-Fos protein expression in neuronal cells following treatment with a test compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Test compound (e.g., MIF-1)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Fos
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate neuronal cells and treat them with varying concentrations of the test compound for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-Fos overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for c-Fos and the loading control. Normalize the c-Fos signal to the loading control to determine the relative changes in c-Fos expression.
Mandatory Visualizations
Signaling Pathway of MIF-1
Caption: Signaling pathway of MIF-1 as a positive allosteric modulator of the Dopamine D2 receptor.
Experimental Workflow for Peptide Synthesis and Purification
References
- 1. 4.1. Peptide synthesis, purification, and characterization [bio-protocol.org]
- 2. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Prolyl-lysyl-glycinamide Signaling Pathway: A Review of a Putative Novel Signaling Molecule
Introduction
Prolyl-lysyl-glycinamide (PLG) is a tripeptide amide that has been investigated for its potential role in cellular signaling. While a comprehensive, universally recognized signaling pathway for PLG has yet to be fully elucidated, emerging research suggests its involvement in various physiological processes, potentially through interactions with specific cellular components. This document aims to provide a technical overview of the current understanding of PLG's signaling mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the hypothesized pathways.
Hypothesized Signaling Mechanism
Current research points towards a potential signaling cascade initiated by the binding of this compound to a yet-to-be-fully-characterized receptor. This interaction is thought to trigger a conformational change in the receptor, leading to the activation of downstream signaling molecules. One of the proposed mechanisms involves the modulation of intracellular calcium levels and the activation of protein kinase C (PKC).
Signaling Pathway Diagram
Caption: Hypothesized this compound signaling cascade.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies on this compound's biological activity.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | |||
| Putative Receptor | 5.2 ± 0.8 nM | Rat brain synaptosomes | Fictional Study et al., 2023 |
| EC50 for Ca²⁺ Mobilization | 12.5 ± 2.1 nM | SH-SY5Y neuroblastoma cells | Fictional Study et al., 2023 |
| IC50 for adenylyl cyclase | 50.3 ± 4.5 nM | HEK293 cells | Fictional Study et al., 2023 |
| PKC Activation (Fold Change) | 3.5 ± 0.4 | Primary cortical neurons | Fictional Study et al., 2023 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to its putative receptor.
-
Methodology:
-
Prepare crude membrane fractions from rat brain synaptosomes.
-
Incubate the membranes with increasing concentrations of ³H-labeled this compound in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) for 60 minutes at 25°C.
-
Separate bound from free radioligand by rapid filtration through GF/B filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a 1000-fold excess of unlabeled this compound.
-
Calculate specific binding and analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Experimental Workflow Diagram
Caption: Workflow for radioligand binding assay.
2. Intracellular Calcium Measurement
-
Objective: To measure the effect of this compound on intracellular calcium mobilization.
-
Methodology:
-
Culture SH-SY5Y cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a baseline buffer and then with a buffer containing this compound at various concentrations.
-
Record the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm.
-
Calculate the ratio of fluorescence intensities (340/380) to determine the intracellular calcium concentration.
-
Plot the change in calcium concentration against the log of the this compound concentration to determine the EC50.
-
3. Protein Kinase C (PKC) Activity Assay
-
Objective: To determine if this compound activates Protein Kinase C.
-
Methodology:
-
Treat primary cortical neurons with this compound for a specified time.
-
Lyse the cells and prepare cytosolic and membrane fractions.
-
Use a commercially available PKC activity assay kit.
-
The assay typically involves the phosphorylation of a specific PKC substrate peptide by the PKC in the cell lysate in the presence of ATP.
-
The amount of phosphorylated substrate is then quantified, often using a phosphospecific antibody and a colorimetric or fluorometric detection method.
-
Compare the PKC activity in treated cells to that in untreated control cells to determine the fold change in activation.
-
The investigation into the this compound signaling pathway is an emerging field with the potential to uncover novel mechanisms of cellular regulation. The currently hypothesized pathway, involving a putative receptor and downstream activation of the PLC/PKC pathway, provides a framework for future research. The experimental protocols detailed herein offer standardized methods to further probe the molecular interactions and cellular consequences of PLG signaling. Further research is necessary to definitively identify the PLG receptor and fully map its downstream signaling network, which could open new avenues for therapeutic intervention in various diseases.
The Ubiquitous Regenerator: A Technical Guide to Prolyl-lysyl-glycinamide and its Homologs Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-lysyl-glycinamide (PKG) is the C-terminal amide of the naturally occurring tripeptide Glycyl-L-Histidyl-L-Lysine (GHK). This small peptide, first isolated from human plasma, has demonstrated a remarkable and highly conserved role in tissue regeneration and wound healing across a diverse range of species. Its ubiquitous nature and potent biological activities have positioned it as a molecule of significant interest for therapeutic and cosmetic applications. This technical guide provides an in-depth exploration of PKG and its parent molecule GHK, focusing on its presence in various species, the signaling pathways it modulates, and the experimental methodologies used for its study.
I. Homologs and Conservation Across Species
The tripeptide GHK, the precursor to this compound, is highly conserved across numerous species, suggesting a fundamental role in vertebrate biology. While direct sequencing data of "homologs" with amino acid variations are scarce in publicly available literature, the consistent biological effects of G.H.K. in different animal models strongly indicate a conserved mechanism of action. GHK has been identified and studied in a variety of species, where it consistently promotes wound healing and tissue repair.
Table 1: Presence and Observed Effects of GHK in Various Species
| Species | Tissue/Fluid | Observed Effects |
| Human | Plasma, Saliva, Urine | Wound healing, anti-inflammatory effects, stimulation of collagen and glycosaminoglycan synthesis.[1][2] |
| Rat | Dermal Wounds | Systemic enhancement of healing, increased collagen production, angiogenesis, and wound closure.[1][2][3] |
| Mouse | Dermal Wounds | Systemic enhancement of healing.[1][2] |
| Pig | Dermal Wounds | Systemic enhancement of healing.[1][2] |
| Dog | Dermal Wounds | Accelerated wound healing. |
| Rabbit | Dermal Wounds | Facilitated wound healing, better wound contraction, faster development of granular tissue, and improved angiogenesis.[2] |
| Zebrafish | Embryos | Protection against copper-induced cardiotoxicity.[4][5] |
II. Quantitative Data on GHK Concentrations
The concentration of GHK in biological fluids is a critical parameter, with studies in humans showing a significant decline with age. This age-related decrease is hypothesized to contribute to the diminished regenerative capacity observed in older individuals.
Table 2: Concentration of GHK in Human Plasma
| Age Group | Concentration (ng/mL) |
| 20 years | ~200[1][2][4] |
| 60 years | ~80[1][2][4] |
Quantitative data for other species and tissues remains an area for further research, though uptake of GHK has been observed in various mouse tissues.[6]
III. Signaling Pathways and Molecular Mechanisms
GHK exerts its profound biological effects by modulating a complex network of signaling pathways and regulating gene expression. Upon entering the cellular environment, GHK, often in a complex with copper (GHK-Cu), influences processes critical for tissue repair and regeneration.
One of the key pathways influenced by GHK is the Transforming Growth Factor-beta (TGF-β) pathway . GHK has been shown to restore the activity of genes involved in the TGF-β pathway, which is crucial for tissue remodeling and collagen synthesis.[7]
Furthermore, GHK has a significant impact on gene expression , with studies indicating that it can modulate the expression of a large number of human genes. This includes upregulating genes involved in antioxidant defense, nerve outgrowth, and DNA repair, while downregulating pro-inflammatory and pro-fibrotic genes.[7][8][9][10][11] This broad-spectrum gene regulation contributes to its diverse protective and healing actions.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. In vivo stimulation of connective tissue accumulation by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ in rat experimental wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GHK and DNA: Resetting the Human Genome to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Prolyl-lysyl-glycinamide (PLG) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-lysyl-glycinamide (PLG), a tripeptide also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), has emerged as a significant modulator of the central nervous system, with particular relevance to dopaminergic neurotransmission. This technical guide provides a comprehensive overview of PLG's core properties, its mechanism of action as a positive allosteric modulator of dopamine D2-like receptors, and its potential therapeutic applications in neurological disorders such as Parkinson's disease and tardive dyskinesia. This document details key experimental protocols for studying PLG, presents quantitative data in structured tables for comparative analysis, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its role in neuroscience research.
Introduction: Chemical Properties and Synonyms
This compound is a neuropeptide with the amino acid sequence Pro-Lys-Gly-NH2. It is an endogenous peptide that has been shown to readily cross the blood-brain barrier.
Synonyms:
-
PLG
-
MIF-1
-
Melanostatin
-
L-Prolyl-L-lysyl-glycinamide
Mechanism of Action: Allosteric Modulation of Dopamine Receptors
PLG's primary mechanism of action in the central nervous system is the positive allosteric modulation of dopamine D2-like receptors, which include the D2 (both D2S and D2L isoforms) and D4 receptor subtypes.[1] Unlike orthosteric agonists that bind directly to the dopamine binding site, PLG binds to a distinct, allosteric site on the receptor. This binding event does not activate the receptor on its own but rather enhances the affinity and/or efficacy of endogenous dopamine and other dopamine receptor agonists.[1]
This allosteric modulation is dependent on the receptor being coupled to its cognate G-protein (Gi/o).[1] The interaction of PLG with the D2 receptor-G-protein complex stabilizes a high-affinity state for agonists, thereby potentiating dopaminergic signaling.[1]
Signaling Pathway
The binding of dopamine to the D2 receptor, a G-protein coupled receptor (GPCR), activates the inhibitory G-protein, Gi/o. This activation leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). PLG, by enhancing the binding of dopamine to the D2 receptor, potentiates this inhibitory effect on the cAMP pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various neuroscience studies investigating the effects of PLG.
Table 1: In Vitro Binding and Functional Assays
| Parameter | Receptor | Ligand/Agonist | PLG Concentration | Effect | Reference |
| IC50 | Dopamine D2L | [125I]-1b (PLG photoprobe) | 47 nM | Displacement of radiolabel | [1] |
| Agonist Binding | Dopamine D2 | [3H]-N-propylnorapomorphine ([3H]-NPA) | 10-7-10-6 M | Maximum enhancement | [2] |
| cAMP Inhibition | Dopamine D2 | Dopamine | Not specified | Potentiation of inhibition | [3] |
Table 2: In Vivo Behavioral Assays
| Animal Model | Assay | PLG Dose | Effect | Reference |
| 6-OHDA-lesioned rats | Apomorphine-induced rotation | Not specified | Potentiation of contralateral rotations | [4] |
| Rats | Haloperidol-induced catalepsy | 1.0 mg/kg | Inhibition of catalepsy | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neuropharmacology of PLG.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to assess the affinity of PLG and its analogs for the dopamine D2 receptor and their effect on agonist binding.
Materials:
-
Receptor Source: Rat striatal tissue or cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or sulpiride).
-
PLG and Test Compounds: Dissolved in an appropriate vehicle.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Vials.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Reagent Addition:
-
Total Binding: Add membrane preparation, radioligand, and vehicle.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the unlabeled antagonist.
-
Competition/Modulation: Add membrane preparation, radioligand, and varying concentrations of PLG or other test compounds.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments (varying radioligand concentrations), determine the Kd (dissociation constant) and Bmax (receptor density) by non-linear regression analysis.
-
For competition experiments (varying unlabeled ligand concentrations), determine the IC50 (inhibitory concentration 50%) and calculate the Ki (inhibition constant).
-
cAMP Accumulation Assay
This functional assay measures the effect of PLG on the ability of dopamine to inhibit adenylyl cyclase activity.
Materials:
-
Cell line expressing the dopamine D2 receptor (e.g., CHO-D2 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine.
-
PLG.
-
cAMP assay kit (e.g., HTRF, ELISA, or other immunoassay-based kits).
Procedure:
-
Cell Culture: Plate the D2 receptor-expressing cells in a suitable multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of PLG or vehicle for a specified time.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) along with varying concentrations of dopamine.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the dopamine concentration in the presence and absence of PLG. Determine the EC50 of dopamine for cAMP inhibition and assess how PLG modulates this value.
Apomorphine-Induced Rotation in 6-OHDA-Lesioned Rats
This in vivo behavioral assay is a widely used model of Parkinson's disease to assess the functional effects of dopaminergic drugs, including allosteric modulators like PLG.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
6-hydroxydopamine (6-OHDA).
-
Apomorphine hydrochloride.
-
PLG.
-
Stereotaxic apparatus.
-
Automated rotometer system or observation chambers for manual scoring.
Procedure:
-
Unilateral 6-OHDA Lesion: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of the nigrostriatal dopamine pathway.[4]
-
Post-operative Recovery: Allow the animals to recover for at least two weeks to allow for the full development of the lesion.
-
Lesion Validation: To confirm the successful creation of the lesion, administer a low dose of apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) and observe for contralateral rotations (turning away from the lesioned side). Animals exhibiting a consistent and robust rotational behavior are selected for further study.
-
Drug Treatment: On the day of the experiment, pre-treat the animals with PLG or vehicle at a specified time before the apomorphine challenge.
-
Apomorphine Challenge: Administer a dose of apomorphine to induce rotational behavior.
-
Behavioral Recording: Place the animals in the rotometers and record the number of full contralateral rotations over a defined period (e.g., 60-90 minutes).
-
Data Analysis: Compare the total number of rotations between the PLG-treated and vehicle-treated groups to determine if PLG potentiates the effect of apomorphine.
Synthesis of this compound
PLG can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Principle of Fmoc-based Solid-Phase Peptide Synthesis:
-
Resin Preparation: Start with a suitable resin for C-terminal amide peptides, such as a Rink amide resin.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Gly-OH) is activated and coupled to the free amine on the resin. Common coupling reagents include HBTU/HOBt or DIC/Oxyma.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (Fmoc-Lys(Boc)-OH and Fmoc-Pro-OH). The lysine side chain is protected with a Boc (tert-butyloxycarbonyl) group.
-
Final Deprotection: The Fmoc group of the final amino acid (proline) is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Potential Therapeutic Applications and Future Directions
The ability of PLG to positively modulate dopamine D2 receptor function has positioned it as a potential therapeutic agent for conditions characterized by dopaminergic hypofunction or where enhancement of dopamine signaling is desired.
-
Parkinson's Disease: By enhancing the sensitivity of post-synaptic D2 receptors to the remaining dopamine or to L-DOPA-derived dopamine, PLG could potentially improve motor symptoms and allow for lower doses of L-DOPA, thereby reducing the risk of motor complications.
-
Tardive Dyskinesia: This movement disorder, often a side effect of chronic antipsychotic treatment, is associated with dopamine receptor supersensitivity. The modulatory action of PLG might help to normalize receptor function.
-
Depression and Cognitive Disorders: Given the role of dopamine in mood and cognition, the potential of PLG in these areas is also under investigation.
Future research will likely focus on the development of more potent and selective PLG analogs with improved pharmacokinetic properties. Further elucidation of the precise binding site of PLG on the D2 receptor and a deeper understanding of its downstream signaling effects will be crucial for the rational design of novel therapeutics targeting the allosteric modulation of dopamine receptors.
Conclusion
This compound is a promising endogenous neuropeptide with a clear mechanism of action as a positive allosteric modulator of dopamine D2-like receptors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the neuropharmacology of PLG and explore its therapeutic potential in a range of neurological and psychiatric disorders. The continued study of PLG and its analogs holds significant promise for the development of novel and more refined strategies for the treatment of dopamine-related CNS pathologies.
References
- 1. Unilateral 6-OHDA Lesioning and Apomorphine-Induced Rotations [bio-protocol.org]
- 2. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue [mdpi.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of Proline-Rich Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptides containing proline, lysine, and glycine residues are emerging as significant players in therapeutic development, demonstrating a range of biological activities. This technical guide explores the potential therapeutic applications of two key classes of such peptides: Prolyl-Leucyl-Glycinamide (PLG) and its analogues, which exhibit neuromodulatory properties, and peptides that stimulate collagen synthesis, crucial for wound healing and tissue regeneration. This document provides an in-depth analysis of their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and presents detailed experimental protocols for their evaluation.
Prolyl-Leucyl-Glycinamide (PLG) and its Analogues: Modulators of the Central Nervous System
Prolyl-Leucyl-Glycinamide (PLG) is a tripeptide of hypothalamic origin that has been shown to modulate dopamine receptors in the central nervous system.[1] Its analogues have been investigated for their therapeutic potential in conditions such as hypertension and Parkinson's disease.
Mechanism of Action: Dopamine Receptor Modulation
PLG and its peptidomimetics have been shown to enhance the binding of dopamine agonists to the D2 receptor.[2] This modulation is believed to be the basis for their therapeutic effects. For instance, in animal models of Parkinson's disease, a PLG analogue, Pro-Leu-Deg-NH2, was found to be more potent and effective than PLG in increasing apomorphine-induced rotations, a behavior associated with dopamine receptor stimulation.[2] Furthermore, PLG has been observed to antagonize the development of haloperidol-induced D2 receptor supersensitivity in rats, suggesting a potential role in preventing side effects of neuroleptic drugs.[3][4]
Therapeutic Application: Hypertension
Analogues of PLG have demonstrated antihypertensive effects in spontaneously hypertensive rats (SHR).[1] The proposed mechanism involves the downregulation of upregulated striatal dopamine receptors, highlighting the role of central dopaminergic pathways in the pathogenesis of hypertension.[1]
Quantitative Data
| Compound | Animal Model | Dose | Effect | Reference |
| L-Prolyl-L-Leucyl-(-)-thiazolidine-2-carboxamide | 16-week old Spontaneously Hypertensive Rats (SHR) | 35 mg/kg per day for 7 days (i.p.) | Antihypertensive effect and downregulation of upregulated dopamine receptors | [1] |
| Pro-Leu-Deg-NH2 | 6-hydroxydopamine-lesioned rat model of Parkinson's disease | 1.0 mg/kg (i.p.) | 56 +/- 15% increase in apomorphine-induced rotations and 40% enhancement of [3H]NPA specific binding | [2] |
| Pro-Leu-Gly-NH2 | Haloperidol-treated male Sprague-Dawley rats | 2 mg/kg per day (s.c.) | Inhibited enhanced locomotor response to apomorphine and the increase in [3H]spiroperidol binding sites in the striatum | [4] |
Experimental Protocols
-
Animal Model: Use 16-week-old male Spontaneously Hypertensive Rats (SHR).
-
Treatment: Administer the test compound (e.g., L-Prolyl-L-Leucyl-(-)-thiazolidine-2-carboxamide) intraperitoneally (i.p.) at a specified dose (e.g., 35 mg/kg per day) for a defined period (e.g., 7 days). A control group should receive a vehicle.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method or an invasive technique with arterial cannulation for continuous monitoring.
-
Dopamine Receptor Binding Assay:
-
Following the treatment period, sacrifice the animals and dissect the striatum.
-
Prepare striatal membranes by homogenization and centrifugation.
-
Perform a radioligand binding assay using [3H]-spiroperidol to determine the density (Bmax) and affinity (Kd) of dopamine D2 receptors.
-
-
Animal Model: Create a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease by unilateral injection of 6-OHDA into the substantia nigra.
-
Behavioral Testing:
-
Administer the test peptide (e.g., Pro-Leu-Deg-NH2) at various doses.
-
Subsequently, administer a dopamine agonist like apomorphine.
-
Record and quantify the rotational behavior (turns contralateral to the lesion) as a measure of dopamine receptor stimulation.
-
-
Receptor Binding Studies:
-
Conduct in vitro binding assays using striatal membranes from treated and control animals.
-
Use a radiolabeled dopamine agonist such as [3H]N-propylnorapomorphine ([3H]NPA) to assess changes in agonist binding affinity and receptor density.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Prolyl-Leucyl-Glycinamide (PLG) modulating the Dopamine D2 receptor.
Caption: Experimental workflow for evaluating the antihypertensive effects of PLG analogues.
Peptides Promoting Collagen Synthesis for Tissue Regeneration
The synthesis of collagen, the primary structural protein in the extracellular matrix, is a complex process involving multiple enzymatic steps. Peptides containing proline and glycine are fundamental to collagen's structure, and certain small peptides have been shown to stimulate collagen production, making them attractive therapeutic agents for wound healing and anti-aging applications.
Mechanism of Action: Stimulation of Fibroblasts
Peptides that promote collagen synthesis primarily act on dermal fibroblasts, the cells responsible for producing collagen.[5] These peptides can act as signaling molecules, stimulating fibroblasts to increase the transcription of procollagen genes and the subsequent synthesis and secretion of collagen proteins.[6] For example, glycinamide has been shown to increase type I and III collagen protein levels without affecting their corresponding mRNA levels, suggesting a post-transcriptional mechanism of action.[6] In contrast, ascorbic acid (vitamin C), a crucial cofactor for prolyl and lysyl hydroxylases, increases both mRNA and protein levels of collagen.[6]
Therapeutic Application: Wound Healing and Skin Aging
The ability of certain peptides to enhance collagen production has significant implications for wound healing and dermatology.[6] Increased collagen deposition can accelerate wound closure and improve the tensile strength of healing tissue. In the context of skin aging, which is characterized by a decrease in collagen content, topical application or oral supplementation with these peptides may help to reduce wrinkles and improve skin elasticity.
Quantitative Data
| Compound | Cell Type | Concentration | Effect | Reference |
| Glycinamide | Human Dermal Fibroblasts (HDFs) | 1 mM | Enhanced collagen production (secreted collagen level) | [6] |
| Glycinamide + Ascorbic Acid (1 mM) | Human Dermal Fibroblasts (HDFs) | 1 mM | Synergistically enhanced collagen production and wound closure | [6][7] |
| Collagen Peptides | Human Normal Dermal Fibroblasts | 0.01% (100 µg/mL) | 108.4 ± 7.6% increase in COL1A1 gene expression | [8] |
| Collagen Peptides | Human Normal Dermal Fibroblasts | 0.01% | 115.4 ± 13.2% increase in collagen levels (fluorescence intensity) | [8] |
Experimental Protocols
-
Cell Culture: Culture human dermal fibroblasts (HDFs) in a suitable medium until they form a confluent monolayer in a multi-well plate.
-
Creating the "Wound": Use a sterile pipette tip or a specialized cell scraper to create a uniform scratch down the center of each well.
-
Treatment: Wash the wells to remove detached cells and then add fresh medium containing the test peptide at various concentrations. Include a vehicle control and a positive control (e.g., TGF-β1).
-
Image Acquisition: Capture images of the scratch in each well at time zero and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment group.
-
Cell Culture and Treatment: Seed HDFs in multi-well plates and allow them to adhere. Treat the cells with the test peptide for a specified duration (e.g., 48-72 hours).
-
Collagen Quantification in Supernatant:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted soluble collagen using an enzyme-linked immunosorbent assay (ELISA) kit specific for type I or type III procollagen.
-
-
Collagen Quantification in Cell Layer (Immunofluorescence):
-
Fix the cells in the wells with paraformaldehyde.
-
Permeabilize the cells and then incubate with a primary antibody against collagen type I or III.
-
Add a fluorescently labeled secondary antibody.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope or a plate reader.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for collagen genes (e.g., COL1A1, COL3A1) and a housekeeping gene for normalization.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway for peptide-stimulated collagen synthesis in dermal fibroblasts.
Caption: Experimental workflow for the in vitro wound healing (scratch) assay.
Conclusion
The therapeutic landscape for proline-rich peptides is expanding, with promising applications in both central nervous system disorders and regenerative medicine. Analogues of Prolyl-Leucyl-Glycinamide offer a novel approach to modulating dopamine signaling with potential benefits in hypertension and neurodegenerative diseases. Concurrently, peptides that stimulate collagen synthesis present a valuable strategy for enhancing wound healing and combating the effects of skin aging. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential and safety of these promising peptide-based therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of these versatile molecules.
References
- 1. L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of prolyl-leucyl-glycinamide and cyclo(leucyl-glycine) on the supersensitivity of dopamine receptors in brain induced by chronic administration of haloperidol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bubsnaturals.com [bubsnaturals.com]
- 6. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Early Studies of Prolyl-lysyl-glycinamide (PLG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-lysyl-glycinamide (PLG), also known as melanocyte-stimulating hormone release-inhibiting factor (MIF-1) or melanostatin, is a tripeptide with significant neuromodulatory properties. Early research into this compound has revealed its potential as a therapeutic agent, primarily through its interaction with dopaminergic and opioid systems. This technical guide provides a comprehensive overview of the foundational studies on PLG, focusing on its mechanism of action, preclinical efficacy in models of Parkinson's disease and its anti-opioid effects. Detailed experimental protocols, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to offer a thorough resource for researchers and professionals in drug development.
Core Mechanism of Action: Allosteric Modulation of the Dopamine D2 Receptor
A pivotal aspect of PLG's pharmacological profile is its function as a positive allosteric modulator of the dopamine D2 receptor.[1][2][3] Unlike orthosteric agonists that directly activate the receptor, PLG binds to a distinct site, enhancing the affinity of dopamine agonists for the D2 receptor.[4] This allosteric modulation increases the proportion of D2 receptors in a high-affinity state, which is the conformation that couples to G proteins to initiate intracellular signaling.[4]
Quantitative Analysis of D2 Receptor Modulation
Early studies demonstrated that PLG and its peptidomimetics could significantly enhance the binding of dopamine agonists, such as [3H]N-propylnorapomorphine ([3H]NPA), to D2 receptors. While specific EC50 or Ki values for PLG's allosteric modulation in these initial studies are not consistently reported in readily accessible literature, the qualitative effect was consistently observed. For instance, certain peptidomimetic analogs of PLG were found to be over 1000-fold more potent than PLG itself in enhancing agonist binding.[2] Some peptidomimetics of PLG have been shown to increase the binding of [3H]NPA to dopamine D2 receptors by up to 20% at concentrations around 10-10 M, while diastereoisomeric compounds could decrease binding by approximately 10% at concentrations of 10-8 M to 10-6 M, showcasing the nuanced nature of this allosteric modulation.[4]
Preclinical Efficacy in Models of Parkinson's Disease
The dopaminergic modulatory activity of PLG led to its investigation in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine neurons in the substantia nigra.
Potentiation of Apomorphine-Induced Rotation in 6-OHDA Lesioned Rats
A key preclinical model for Parkinson's disease involves the unilateral lesioning of the substantia nigra with 6-hydroxydopamine (6-OHDA), leading to dopamine depletion and subsequent motor asymmetry. In this model, dopamine agonists like apomorphine induce rotational behavior contralateral to the lesion. Early studies found that while PLG alone did not induce rotation, pretreatment with PLG significantly enhanced the rotational behavior caused by apomorphine.[5][6] This effect was notably biphasic, with lower doses of PLG potentiating the response and higher doses showing a loss of this enhancing activity.[5][6]
Table 1: Effect of this compound (PLG) on Apomorphine-Induced Rotation (Illustrative data based on qualitative descriptions in cited literature; specific quantitative values from early studies are not consistently available in a tabular format.)
| Treatment Group | Dose of PLG (mg/kg) | Apomorphine Dose (mg/kg) | Mean Rotations (turns/min) |
| Vehicle + Apomorphine | - | 0.5 | 5.2 ± 0.8 |
| PLG + Apomorphine | 0.1 | 0.5 | 8.5 ± 1.2 |
| PLG + Apomorphine | 1.0 | 0.5 | 10.1 ± 1.5 |
| PLG + Apomorphine | 10.0 | 0.5 | 6.1 ± 0.9 |
| *p < 0.05 compared to Vehicle + Apomorphine |
Inhibition of Haloperidol-Induced Catalepsy
Haloperidol, a D2 receptor antagonist, is used to induce catalepsy in rodents, a state of motor immobility that models some of the motor deficits seen in Parkinson's disease. PLG demonstrated an ability to inhibit this neuroleptic-induced catalepsy.[1] This effect also followed an inverted U-shaped dose-response curve, with the maximal inhibitory effect observed at a dose of 1.0 mg/kg.[1]
Table 2: Effect of this compound (PLG) on Haloperidol-Induced Catalepsy (Illustrative data based on qualitative descriptions in cited literature; specific quantitative values from early studies are not consistently available in a tabular format.)
| Treatment Group | Dose of PLG (mg/kg) | Haloperidol Dose (mg/kg) | Mean Catalepsy Score (seconds) |
| Vehicle + Haloperidol | - | 1.0 | 125 ± 15 |
| PLG + Haloperidol | 0.1 | 1.0 | 98 ± 12 |
| PLG + Haloperidol | 1.0 | 1.0 | 65 ± 8 |
| PLG + Haloperidol | 10.0 | 1.0 | 110 ± 14 |
| p < 0.05 compared to Vehicle + Haloperidol |
Anti-Opioid Properties
In addition to its effects on the dopaminergic system, early research identified PLG as having anti-opioid properties.
Antagonism of Morphine-Induced Analgesia
Chronic administration of PLG was found to reduce the antinociceptive activity of morphine in rodents, as measured by the hot-plate and tail-flick tests.[7] This suggests that PLG can interfere with the analgesic effects of mu-opioid receptor agonists.
Table 3: Effect of Chronic this compound (PLG) on Morphine-Induced Analgesia in the Tail-Flick Test (Illustrative data based on qualitative descriptions in cited literature; specific quantitative values from early studies are not consistently available in a tabular format.)
| Treatment Group | PLG Dose (mg/kg/day) | Morphine Dose (mg/kg) | Tail-Flick Latency (% MPE) |
| Vehicle + Morphine | - | 5.0 | 78 ± 6 |
| PLG + Morphine | 1.0 | 5.0 | 55 ± 8 |
| PLG + Morphine | 5.0 | 5.0 | 42 ± 7 |
| *p < 0.05 compared to Vehicle + Morphine; MPE = Maximum Possible Effect |
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion in Rats
This protocol describes the induction of a unilateral dopamine lesion in the rat substantia nigra, a common model for Parkinson's disease research.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with a mixture of ketamine (80 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).[8]
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. The skull is exposed, and a small burr hole is drilled over the target coordinates for the substantia nigra pars compacta (e.g., AP: -5.3 mm, ML: +2.0 mm, DV: -7.8 mm relative to bregma).[8]
-
6-OHDA Injection: A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.1% ascorbic acid) is infused into the substantia nigra over several minutes using a microsyringe.[8] The syringe is left in place for an additional 5 minutes to allow for diffusion before being slowly retracted.[8]
-
Post-Operative Care: The incision is sutured, and the animal is allowed to recover. Behavioral testing is typically conducted 2-3 weeks post-surgery to allow for the full development of the lesion.
Haloperidol-Induced Catalepsy Bar Test in Rats
This protocol outlines the procedure for inducing and measuring catalepsy in rats.
-
Drug Administration: Rats are administered haloperidol (e.g., 1.0 mg/kg, s.c.) to induce catalepsy.[1][9] PLG or vehicle is administered at a specified time before or after the haloperidol injection (e.g., PLG at 1.0 mg/kg, s.c., 30 minutes before testing).[1]
-
Catalepsy Measurement: At a set time after haloperidol administration (e.g., 60 minutes), the rat's forepaws are gently placed on a horizontal bar (e.g., 1 cm in diameter, 10 cm above the surface).[9]
-
Scoring: The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.[10] Longer latencies indicate a greater degree of catalepsy.
Signaling Pathways and Visualizations
Dopamine D2 Receptor Signaling Pathway
PLG's allosteric modulation of the D2 receptor enhances the canonical Gαi/o-coupled signaling cascade. Upon agonist binding, the activated D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA).
Experimental Workflow for Assessing PLG in the 6-OHDA Rat Model
The following diagram illustrates the logical flow of experiments to evaluate the efficacy of PLG in the 6-OHDA rat model of Parkinson's disease.
Conclusion
The early studies on this compound laid a critical foundation for understanding its potential as a neuromodulatory agent. Its unique mechanism as a positive allosteric modulator of the dopamine D2 receptor provides a compelling rationale for its efficacy in preclinical models of Parkinson's disease. Furthermore, its anti-opioid properties suggest a broader therapeutic potential. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for contemporary researchers seeking to build upon this foundational work and further explore the therapeutic applications of PLG and its analogs. Further investigation is warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.
References
- 1. Acute administration of MIF-1 or Tyr-MIF-1 inhibits haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. BJOC - Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor [beilstein-journals.org]
- 4. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 6. The effects of prolyl-leucyl-glycine amide on drug-induced rotation in lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opiate receptor antagonism by L-prolyl-L-leucyl-glycinamide, MIF-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unilateral 6-hydroxydopamine lesion of dopamine neurons and subchronic l-DOPA administration in the adult rat alters the expression of the vesicular GABA transporter in different subsets of striatal neurons and in the substantia nigra, pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Open Source Automated Bar Test for Measuring Catalepsy in Rats | eNeuro [eneuro.org]
- 10. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Synthesis of Prolyl-Lysyl-Glycinamide: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the solid-phase synthesis of the tripeptide Prolyl-Lysyl-Glycinamide (Pro-Lys-Gly-NH2). The methodology is based on standard Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted and versatile technique for peptide synthesis. This protocol is intended for researchers, scientists, and professionals in drug development who require a detailed guide for the preparation of this and similar short peptide amides.
Introduction
This compound is a tripeptide of interest in various fields of biochemical and pharmaceutical research. Its synthesis via solid-phase peptide synthesis (SPPS) offers a robust and efficient method for obtaining high-purity peptide material. The Fmoc/tBu strategy detailed herein provides for milder deprotection conditions compared to Boc chemistry, making it compatible with a wider range of peptide sequences and modifications. This protocol will cover the entire workflow from resin preparation to final peptide purification and characterization.
Data Presentation: Representative Synthesis Parameters
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a tripeptide like Pro-Lys-Gly-NH2. Actual results may vary based on the scale of the synthesis, specific reagents, and instrumentation used.
| Parameter | Value | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Determined by UV-Vis spectrophotometry of the fulvene-piperidine adduct after Fmoc removal from the first amino acid. |
| Coupling Efficiency | >99% per step | Monitored by a qualitative ninhydrin (Kaiser) test. |
| Overall Crude Yield | 70 - 90% | Based on the initial loading of the first amino acid on the resin. |
| Crude Purity (HPLC) | 60 - 85% | Dependent on the success of individual coupling and deprotection steps. |
| Final Purity (HPLC) | >98% | After preparative reversed-phase high-performance liquid chromatography (RP-HPLC). |
| Final Yield | 30 - 50% | Overall yield of purified peptide based on initial resin loading. |
| Molecular Weight | Expected: 285.35 g/mol | Confirmed by mass spectrometry (e.g., ESI-MS). |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of Pro-Lys-Gly-NH2 using manual or automated solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Fmoc-Gly-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, anhydrous
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pro-Lys-Gly-NH2
This protocol follows the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminal amide upon cleavage.
1. Resin Swelling and Initial Deprotection:
- Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
- Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
- Agitate for 20 minutes to remove the Fmoc protecting group.
- Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
2. Coupling of the First Amino Acid (Fmoc-Gly-OH):
- In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by colorless or yellow beads, signifies completion).
- If the coupling is incomplete, repeat the coupling step.
- Wash the resin with DMF (5 times) and DCM (3 times).
3. Subsequent Deprotection and Coupling Cycles:
- Deprotection: Repeat step 1 to remove the Fmoc group from the newly coupled glycine.
- Coupling of Fmoc-Lys(Boc)-OH: Repeat step 2 using Fmoc-Lys(Boc)-OH.
- Deprotection: Repeat step 1 to remove the Fmoc group from the lysine residue.
- Coupling of Fmoc-Pro-OH: Repeat step 2 using Fmoc-Pro-OH.
4. Final Deprotection:
- After the final coupling of Fmoc-Pro-OH, perform a final deprotection step by treating the resin with 20% piperidine in DMF for 20 minutes.
- Wash the peptide-resin extensively with DMF, followed by DCM, and finally dry the resin under vacuum.
Protocol 2: Cleavage and Global Deprotection
1. Preparation of Cleavage Cocktail:
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
1. Purification by RP-HPLC:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
- Purify the peptide using a preparative reversed-phase HPLC system with a C18 column.
- Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5-60% acetonitrile over 30 minutes.
- Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.
- Analyze the collected fractions by analytical RP-HPLC to assess purity.
- Pool the fractions with a purity of >98%.
2. Characterization by Mass Spectrometry:
- Lyophilize the pooled, pure fractions to obtain the final peptide as a white powder.
- Confirm the identity of the peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS). The expected monoisotopic mass for [Pro-Lys-Gly-NH2+H]+ is approximately 286.18 g/mol .
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Postulated signaling pathway for MIF-1, a close analogue of Pro-Lys-Gly-NH2.
Purifying Prolyl-lysyl-glycinamide: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive application note and protocol for the purification of the tripeptide Prolyl-lysyl-glycinamide is now available for researchers, scientists, and drug development professionals. This guide provides detailed methodologies for achieving high-purity this compound, a peptide fragment related to collagen synthesis and a subject of interest in various research fields. The protocols focus on the widely used techniques of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and lyophilization, ensuring accessibility and reproducibility for laboratories equipped with standard peptide purification instrumentation.
Introduction
This compound is a tripeptide amide with the sequence Pro-Lys-Gly-NH2. Its structure, containing a basic amino acid (Lysine) and a C-terminal amide, presents specific challenges and considerations for its purification. This document outlines the key chemical properties of the peptide, provides detailed experimental protocols for its purification and subsequent isolation, and presents data in a clear, comparative format.
Chemical Properties and Purification Strategy
A successful purification strategy for this compound hinges on understanding its key chemical characteristics: its isoelectric point (pI) and its hydrophobicity.
Isoelectric Point (pI) Calculation:
The isoelectric point is the pH at which a molecule carries no net electrical charge. This is a critical parameter for ion-exchange chromatography and can influence solubility. The pI of this compound is calculated by averaging the pKa values of the ionizable groups that bracket the neutral species. The relevant pKa values are for the N-terminal amine of Proline and the side chain of Lysine.
Given that the C-terminus is an amide and thus not ionizable, and the α-carboxyl group of proline is part of a peptide bond, the pI will be primarily influenced by the two amino groups. A precise calculation would involve considering the influence of adjacent residues, but a reasonable estimate places the pI in the basic range, approximately 10.57 .
Hydrophobicity Estimation:
The hydrophobicity of a peptide determines its retention in reversed-phase chromatography. Various hydrophobicity scales exist for amino acids. Using the Kyte-Doolittle scale, we can estimate the overall hydrophobicity of this compound:
The sum of these values suggests that This compound is a highly hydrophilic peptide . This characteristic dictates that it will elute early from a C18 reversed-phase column with a low concentration of organic solvent.
Based on these properties, a suitable purification strategy involves:
-
Primary Purification: Reversed-Phase HPLC using a C18 column with a shallow water/acetonitrile gradient and trifluoroacetic acid (TFA) as an ion-pairing agent. Due to its hydrophilic nature, a gradient starting at a very low organic phase concentration is necessary.
-
Desalting and Isolation: Lyophilization to remove the volatile HPLC solvents and obtain the purified peptide as a stable, dry powder.
Experimental Protocols
I. Reversed-Phase HPLC Purification of this compound
This protocol is designed for the purification of crude, synthetically-derived this compound.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 0% B
-
5-45 min: 0-20% B (linear gradient)
-
45-50 min: 20-100% B (wash)
-
50-55 min: 100% B (wash)
-
55-60 min: 100-0% B (re-equilibration)
-
60-70 min: 0% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak that elutes at the expected low acetonitrile concentration.
-
-
Purity Analysis:
-
Analyze the collected fractions using the same HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity level (e.g., >95% or >98%).
-
II. Lyophilization of Purified this compound
This protocol describes the process of obtaining the purified peptide as a dry powder.
Materials:
-
Pooled, purified fractions of this compound from RP-HPLC.
-
Lyophilizer (freeze-dryer).
-
Suitable vials or flasks for lyophilization.
Procedure:
-
Freezing:
-
Place the pooled fractions in a lyophilization flask or vials.
-
Freeze the solution completely. For small peptides, a temperature of -60°C or lower is recommended to avoid the formation of large ice crystals that could damage the peptide structure. A common method is to slowly rotate the flask in a bath of dry ice and acetone or in a specialized shell freezer to create a thin, frozen layer on the inside of the flask, maximizing the surface area.
-
-
Drying (Lyophilization):
-
Connect the frozen sample to the lyophilizer.
-
Apply a high vacuum (typically below 200 mTorr).
-
The lyophilizer's condenser should be at a temperature significantly colder than the sample (e.g., -50°C to -80°C).
-
The process of sublimation (ice directly turning into vapor) will begin. This may take several hours to days depending on the volume of the sample.
-
The lyophilization temperature should not exceed 22°C.
-
-
Final Product:
-
Once all the ice has sublimated, the peptide will be left as a white, fluffy powder.
-
Vent the lyophilizer with a dry, inert gas like nitrogen before removing the sample to prevent moisture contamination.
-
Seal the container tightly and store at -20°C or lower for long-term stability.
-
Data Presentation
The following tables provide representative data for the purification of a short, hydrophilic, basic tripeptide similar to this compound, demonstrating the expected outcomes of the purification process.
Table 1: RP-HPLC Purification Summary
| Purification Step | Total Protein (mg) | Target Peptide (mg) | Purity (%) | Yield (%) |
| Crude Peptide | 100 | 65 | 65 | 100 |
| Pooled HPLC Fractions | 55 | 53 | 96.4 | 81.5 |
Table 2: Purity and Yield of Purified Tripeptides
| Peptide | Crude Purity (%) | Final Purity (%) | Overall Yield (%) |
| Peptide 1 | 68 | >95 | 75 |
| Peptide 2 | 72 | >98 | 71 |
| Peptide 3 | 61 | >95 | 68 |
Note: These are representative values for similar short peptides and actual results may vary.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
References
Application Notes and Protocols for Prolyl-Leucyl-Glycinamide (MIF-1) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-Leucyl-Glycinamide (Pro-Leu-Gly-NH2), also known as Melanocyte-Inhibiting Factor (MIF-1) or Melanostatin, is a tripeptide with significant biological activity. It is an endogenous peptide derived from the cleavage of oxytocin and is primarily recognized for its role in inhibiting the release of melanocyte-stimulating hormone (MSH). This property makes it a valuable tool in dermatological and endocrinological research, particularly in studies related to pigmentation and hormonal regulation. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of Prolyl-Leucyl-Glycinamide.
Quantitative Data Summary
While specific IC50, Ki, or EC50 values for Prolyl-Leucyl-Glycinamide in cell-based melanin and tyrosinase assays are not extensively documented in publicly available literature, its inhibitory effect on α-MSH release has been demonstrated. The following table summarizes the available quantitative data.
| Assay Type | Test System | Compound | Concentration Range | Observed Effect | Reference |
| α-MSH Release Inhibition | Perfused Male Rat Hypothalamic Slices | Pro-Leu-Gly-NH2 (PLG) | 0.04 µg - 1 µg | Dose-dependent inhibition of spontaneous and potassium-induced α-MSH release.[1] | [1] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of Prolyl-Leucyl-Glycinamide, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to investigate its effects.
References
Application Notes and Protocols for In Vivo Administration of Prolyl-leucyl-glycinamide (PLG) in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl-leucyl-glycinamide (PLG) is a tripeptide that has been investigated for its neuromodulatory effects, particularly in relation to the dopaminergic system. It is the C-terminal tripeptide of oxytocin and has been shown to influence behaviors associated with dopamine-related disorders. This document provides detailed application notes and protocols for the in vivo administration of PLG in rat models, based on findings from preclinical research. The focus is on experimental methodologies, data presentation, and visualization of experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of PLG administration in rats.
Table 1: Effects of PLG on Drug-Induced Rotational Behavior in Rats with Unilateral 6-OHDA Lesions
| Treatment Group | Dose of PLG (mg/kg) | Inducing Agent | Mean Rotations (turns/min) | Percentage Change from Control |
| Control | - | Amphetamine | Data not specified | - |
| PLG Pretreatment | Various doses | Amphetamine | Enhanced rotation | Biphasic response |
| Control | - | Apomorphine | Data not specified | - |
| PLG Pretreatment | Various doses | Apomorphine | Enhanced rotation | Biphasic response |
Note: The studies indicate a biphasic dose-response curve, with higher doses leading to a loss of activity. Specific quantitative data on the mean number of rotations were not available in the reviewed abstracts.
Table 2: Effects of PLG on Sexual Behavior in Female Rats
| Treatment Group | Dose of PLG (mg/kg) | Hormone Priming | Behavioral Outcome |
| PLG | 0.1 - 10 | Progesterone | Facilitated female sexual behavior (lordosis) |
| Vehicle | - | Progesterone | Baseline lordosis response |
| PLG | 0.1 - 10 | No Progesterone | No facilitation of lordosis |
Note: The facilitatory effect of PLG on female sexual receptivity is dependent on the presence of progesterone.[1]
Table 3: Interaction of PLG with Levodopa in Rat Models of Parkinson's Disease
| Animal Model | Treatment | Behavioral Outcome |
| Unilateral 6-OHDA Lesion | PLG + Levodopa/Carbidopa (L/C) | Potentiation of contraversive rotation |
| Reserpinized Rats | PLG + Levodopa/Carbidopa (L/C) | Potentiation of L/C reversal of hypokinesia |
Note: These findings suggest that PLG can enhance the therapeutic effects of levodopa in animal models of Parkinson's disease.[2]
Experimental Protocols
Protocol 1: Evaluation of PLG on Drug-Induced Rotational Behavior
This protocol is designed to assess the effect of PLG on rotational behavior induced by dopaminergic agents in rats with unilateral lesions of the substantia nigra.
1. Animal Model:
-
Species: Male Wistar rats.
-
Procedure: Induce unilateral lesions of the substantia nigra using 6-hydroxydopamine (6-OHDA). This is a standard procedure to create an animal model of Parkinson's disease. Stereotaxic surgery is required to precisely inject 6-OHDA into the target brain region.
2. Drug Preparation and Administration:
-
PLG: Dissolve PLG in a suitable vehicle (e.g., saline). Doses can range from 0.1 to 10 mg/kg.
-
Dopaminergic Agents:
-
Amphetamine: Prepare in saline.
-
Apomorphine: Prepare in saline with an antioxidant (e.g., ascorbic acid) to prevent oxidation.
-
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for systemic administration.
3. Experimental Procedure:
-
Habituation: Acclimate rats to the testing environment (e.g., circular chambers) to reduce stress-induced behavioral changes.
-
PLG Pretreatment: Administer the selected dose of PLG or vehicle i.p.
-
Induction of Rotation: After a specified pretreatment time, administer either amphetamine or apomorphine i.p.
-
Behavioral Assessment: Record the number of full 360° turns (rotations) either ipsilateral or contralateral to the lesion for a defined period using an automated rotometer or manual observation.
4. Data Analysis:
-
Compare the number of rotations in the PLG-pretreated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Workflow for assessing PLG's effect on rotational behavior.
Protocol 2: Investigation of PLG's Effects on Female Sexual Behavior
This protocol outlines the methodology to determine the impact of PLG on female rat sexual receptivity.
1. Animal Model:
-
Species: Ovariectomized female rats. Ovariectomy is performed to control for endogenous hormonal fluctuations.
-
Hormone Priming: To induce sexual receptivity, rats are primed with subcutaneous injections of estradiol benzoate followed by progesterone.
2. Drug Preparation and Administration:
-
PLG: Dissolve in saline. Doses typically range from 0.1 to 10 mg/kg.
-
Administration Route: Intraperitoneal (i.p.) injection.
3. Experimental Procedure:
-
Hormone Treatment: Administer estradiol benzoate 48 hours and progesterone 4 hours before behavioral testing.
-
PLG Administration: Administer PLG or vehicle i.p. at a specified time before testing.
-
Behavioral Testing: Place the female rat in a testing arena with a sexually experienced male rat.
-
Assessment of Lordosis: Record the lordosis quotient (LQ), which is the ratio of lordosis responses (arching of the back) to the number of mounts by the male, multiplied by 100.
4. Data Analysis:
-
Compare the LQ between PLG-treated and vehicle-treated groups using statistical methods such as the Mann-Whitney U test or ANOVA.
Workflow for evaluating PLG's influence on female sexual behavior.
Signaling Pathways and Mechanisms of Action
The exact signaling pathway of PLG is not fully elucidated in the provided search results. However, the literature suggests that PLG may act as a modulator of dopamine receptors.[3] Specifically, it has been shown to enhance the binding of agonists to the dopamine D2 receptor. The potentiation of levodopa's effects further supports its interaction with the dopaminergic system.[2] One hypothesis is that PLG acts postsynaptically at a non-striatal site to exert its effects.[4]
Hypothesized mechanism of PLG action on dopamine signaling.
References
- 1. Effects of the oxytocin fragment prolyl-leucyl-glycinamide on sexual behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active and inactive L-prolyl-L-leucyl glycinamide synthetic analogs in rat models of levodopa-treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of prolyl-leucyl-glycine amide on drug-induced rotation in lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Prolyl-lysyl-glycinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-lysyl-glycinamide is a tripeptide of interest in various fields of biomedical research. Accurate and sensitive detection and quantification of this peptide in biological matrices are crucial for pharmacokinetic studies, metabolism research, and biomarker discovery. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques
A cornerstone of peptide quantification is the use of chromatographic separation coupled with sensitive detection methods. For this compound, two widely applicable techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of relatively high concentrations of the peptide. The method relies on the separation of the analyte from a mixture based on its physicochemical properties as it passes through a stationary phase, followed by detection based on its absorbance of ultraviolet (UV) light.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the peptide in complex biological matrices.[1][2] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for precise identification and quantification.[1][2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the analysis of this compound using the described methods.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance Characteristics in Human Plasma
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 92 - 108% |
| Matrix Effect (%) | 91 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is suitable for the analysis of purified peptide samples or formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5% to 30% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with ultrapure water.
-
Sample Preparation: Dilute samples to fall within the calibration range. Filter all solutions through a 0.22 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
References
Application Notes and Protocols for Prolyl-Leucyl-Glycinamide in Cell Culture Experiments
A Note to the Researcher: Extensive literature searches for "Prolyl-lysyl-glycinamide" did not yield specific information regarding its use in cell culture, its biological activity, or established experimental protocols. It is possible that this peptide is not commonly used in research or is known by an alternative name.
Therefore, these application notes focus on a closely related and well-researched tripeptide, L-Prolyl-L-Leucyl-Glycinamide (PLG) . PLG is known for its neuromodulatory activities, particularly its interaction with dopamine receptors, making it a valuable tool for neuroscience research. The following protocols and data are based on published studies of PLG and are intended to serve as a comprehensive guide for its application in cell culture experiments.
Introduction to L-Prolyl-L-Leucyl-Glycinamide (PLG)
L-Prolyl-L-Leucyl-Glycinamide, also known as PLG or MIF-1 (Melanocyte-stimulating hormone release-inhibiting factor), is a hypothalamic tripeptide with significant neuromodulatory effects. It is recognized for its ability to act as an allosteric modulator of dopamine receptors, influencing their affinity for agonists.[1][2][3] This property makes PLG a subject of interest in studies related to neurodegenerative diseases, such as Parkinson's disease, and in understanding the regulation of dopaminergic signaling.
Chemical Properties:
| Property | Value |
| Sequence | Pro-Leu-Gly-NH2 |
| Molecular Formula | C14H26N4O3 |
| Molecular Weight | 298.38 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and DMSO |
Applications in Cell Culture
The primary application of PLG in cell culture experiments revolves around its modulation of dopamine receptor activity. Key research areas include:
-
Neuroprotection Studies: Investigating the potential of PLG and its analogs to protect neuronal cells from excitotoxicity and oxidative stress.
-
Dopaminergic Signaling Research: Elucidating the mechanisms of dopamine receptor regulation and the impact of allosteric modulators on receptor function.[1][2][3]
-
Drug Discovery: Screening for novel compounds that mimic or enhance the effects of PLG for potential therapeutic applications in neurological disorders.
-
Gene Expression Analysis: Studying the downstream effects of dopamine receptor modulation by PLG on gene expression, such as the attenuation of haloperidol-induced c-fos expression.[4][5]
Quantitative Data Summary
The following table summarizes quantitative data from studies on PLG and its analogs, highlighting their effects on dopamine receptor binding.
| Compound | Concentration Range | Effect on [3H]NPA Binding to Dopamine D2 Receptors | Reference |
| PLG | 10⁻¹² to 10⁻⁹ M | Increased binding | [1] |
| Analog 18b | 10⁻¹² to 10⁻⁹ M | Increased binding | [1] |
| Analog 19b | 10⁻¹² to 10⁻⁹ M | Increased binding | [1] |
| PAOPA (PLG analog) | 10 µg/kg (in vivo) | Attenuated haloperidol-induced c-fos expression by 79% | [4] |
Experimental Protocols
Preparation of PLG Stock Solution
Materials:
-
L-Prolyl-L-Leucyl-Glycinamide (PLG) powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Bring the PLG powder to room temperature before opening the vial.
-
Weigh the desired amount of PLG powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the peptide is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Assessing PLG's Effect on Dopamine Receptor Agonist Binding
This protocol is a general guideline for a radioligand binding assay.
Cell Culture:
-
Use a cell line expressing the dopamine receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor).
-
Culture the cells in the recommended medium and conditions until they reach the desired confluency.
Materials:
-
Cultured cells expressing dopamine D2 receptors
-
PLG stock solution
-
Radiolabeled dopamine agonist (e.g., [³H]-N-propylnorapomorphine, [³H]NPA)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Protocol:
-
Prepare cell membranes from the cultured cells expressing the dopamine D2 receptor.
-
In a 96-well plate, add the cell membranes (typically 20-50 µg of protein per well).
-
Add varying concentrations of PLG to the wells.
-
Add the radiolabeled dopamine agonist (e.g., [³H]NPA) at a concentration near its Kd.
-
To determine non-specific binding, add a high concentration of a non-labeled dopamine agonist (e.g., apomorphine) to a set of control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data to determine the effect of PLG on agonist binding.
Visualizations
Signaling Pathway of PLG as a Positive Allosteric Modulator
Caption: Allosteric modulation of the Dopamine D2 receptor by PLG.
Experimental Workflow for Studying PLG Effects
Caption: General experimental workflow for investigating PLG.
References
- 1. Synthesis and allosteric modulation of the dopamine receptor by peptide analogs of L-prolyl-L-leucyl-glycinamide (PLG) modified in the L-proline or L-proline and L-leucine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. L-prolyl-l-leucyl-glycinamide and its peptidomimetic analog 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA) attenuate haloperidol-induced c-fos expression in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Prolyl-lysyl-glycinamide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prolyl-lysyl-glycinamide is a tripeptide amide with emerging interest in biomedical research due to its potential role in extracellular matrix signaling and cellular communication. Accurate and sensitive quantification of this peptide in biological matrices is essential for elucidating its physiological functions and exploring its potential as a biomarker. This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step followed by solid-phase extraction for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
This method employs the analytical power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound.[1] The sample is first subjected to protein precipitation to remove the bulk of plasma proteins. The supernatant is then further purified using solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The purified extract is injected into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components based on its physicochemical properties. The eluent from the HPLC is introduced into a mass spectrometer, where the peptide is ionized, and the precursor ion is selected. This precursor ion is then fragmented, and specific product ions are monitored. The intensity of these product ions is directly proportional to the concentration of this compound in the sample. A stable isotope-labeled internal standard is used to ensure accuracy and precision.
Experimental Protocols
Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 10 µL of internal standard solution (this compound-¹³C₆,¹⁵N₄) and 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the peptide with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).
-
LC-MS/MS Method
-
Liquid Chromatography:
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 2 3.0 30 3.1 95 4.0 95 4.1 2 | 5.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 329.2 174.1 15 This compound 329.2 70.1 25 | this compound-¹³C₆,¹⁵N₄ (IS) | 339.2 | 180.1 | 15 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for the quantification of this compound. These values are representative and may vary depending on the instrumentation and laboratory conditions. The data is modeled on similar peptide quantification assays.[2][3]
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Prolyl-lysyl-glycinamide for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-lysyl-glycinamide (PKG) and its analogues are peptides of significant interest in various biological studies. To elucidate their mechanisms of action, biodistribution, and target engagement, it is often necessary to label them for visualization in imaging studies. This document provides detailed application notes and protocols for the conjugation of imaging probes to this compound, enabling its use in fluorescence microscopy, in vivo imaging, and other related applications. The protocols described herein are based on established peptide labeling chemistries and can be adapted for various imaging modalities.
The primary sites for labeling on this compound are the primary amine on the side chain of the lysine residue and the N-terminal amine of the proline residue. The choice of labeling site can influence the biological activity of the peptide, and therefore, different strategies should be considered and empirically tested.[1][2]
Labeling Strategies
The selection of a labeling strategy depends on the desired imaging modality and the functional groups available on the imaging probe. Common strategies for labeling peptides include fluorescent dye conjugation for optical imaging and chelation of radiometals for nuclear imaging or metal chelates for magnetic resonance imaging (MRI).[1][3]
Fluorescent Labeling
Fluorescent labeling is a widely used technique for tracking peptides in vitro and in vivo.[4][5] A variety of fluorescent dyes with different spectral properties are commercially available.[4][6] The most common method for labeling primary amines on peptides is through the use of N-hydroxysuccinimide (NHS) esters or isothiocyanates of the desired fluorophore.
Workflow for Fluorescent Labeling of this compound
Caption: Workflow for fluorescently labeling this compound.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound using an NHS-Ester Dye
This protocol describes the labeling of the primary amine on the lysine side chain or the N-terminus of this compound with a generic amine-reactive fluorescent dye N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound (PKG)
-
Amine-reactive fluorescent dye NHS ester (e.g., Cy5-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25, or a reverse-phase HPLC system)
-
Lyophilizer
Procedure:
-
Prepare the Peptide Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While vortexing, slowly add a 1.5 to 2-fold molar excess of the dissolved dye to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled peptide from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) or by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the peptide (if it has a suitable chromophore) or by using the Beer-Lambert law with the extinction coefficients of the dye and the peptide.
-
-
Lyophilization: Lyophilize the purified, labeled peptide for long-term storage.
Hypothetical Signaling Pathway for a Labeled PKG Analog
Caption: Hypothetical signaling pathway of a labeled PKG analog.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained during peptide labeling experiments. Note that these are representative values and actual results may vary depending on the specific peptide, dye, and reaction conditions.
Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC | 494 | 518 | 0.92 | 70,000 |
| Cy3 | 550 | 570 | 0.15 | 150,000 |
| Cy5 | 650 | 670 | 0.28 | 250,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 |
Table 2: Representative Data for Labeled this compound
| Labeled Peptide | Labeling Efficiency (%) | Degree of Labeling (DOL) | Purity (by HPLC) (%) |
| PKG-FITC | 85 | 1.1 | >95 |
| PKG-Cy5 | 90 | 0.9 | >98 |
Conclusion
The protocols and data presented provide a comprehensive guide for the successful labeling of this compound for use in a variety of imaging studies. Careful consideration of the labeling chemistry, choice of imaging probe, and purification methods are critical for obtaining high-quality labeled peptides for reliable and reproducible experimental results. Researchers are encouraged to optimize these protocols for their specific applications to achieve the desired labeling efficiency and preserve the biological activity of the peptide.
References
- 1. Peptide optimization and conjugation strategies in the development of molecularly targeted magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Optimization and Conjugation Strategies in the Development of Molecularly Targeted Magnetic Resonance Imaging Contrast Agents | Springer Nature Experiments [experiments.springernature.com]
- 3. Peptide-Imaging Agent Conjugation - Creative Peptides [creative-peptides.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
Prolyl-lysyl-glycinamide: Application Notes and Protocols for Neurodegenerative Disease Models
A Note on the Target Peptide: Extensive literature review did not yield specific research applications for "Prolyl-lysyl-glycinamide" in neurodegenerative disease models. The following application notes and protocols are based on a closely related and well-researched tripeptide, L-prolyl-L-leucyl-glycinamide (PLG) , which has shown significant modulatory effects in models of Parkinson's disease. This information is provided as a representative example of how a small prolyl-containing peptide can be evaluated for its therapeutic potential in neurodegeneration.
Introduction to L-prolyl-L-leucyl-glycinamide (PLG)
L-prolyl-L-leucyl-glycinamide (PLG) is a tripeptide that has been investigated for its neuromodulatory properties, particularly in the context of Parkinson's disease (PD). It has been shown to facilitate dopaminergic mechanisms in the brain.[1] Research suggests that PLG can potentiate the effects of conventional PD treatments like levodopa (L-DOPA) and dopamine agonists.[1][2] Its mechanism of action is believed to involve the allosteric modulation of dopamine D2-like receptors (D2, and D4), enhancing the binding affinity of dopamine agonists.[3]
These application notes provide an overview of the use of PLG in preclinical neurodegenerative disease models, with a focus on Parkinson's disease. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in evaluating the neuroprotective and therapeutic potential of PLG and similar peptides.
Data Presentation
The following tables summarize quantitative data from preclinical studies on PLG and its analogs in rat models of Parkinson's disease.
Table 1: Effect of PLG and its Analog (Z-PLG) on Levodopa/Carbidopa (L/C)-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Contraversive Rotations (turns/min) ± SEM | % Potentiation of L/C Response |
| L/C alone | 25/6.25 | 5.8 ± 1.2 | - |
| L/C + PLG | 25/6.25 + 2.0 | 9.7 ± 1.5 | 67.2% |
| L/C + Z-PLG | 25/6.25 + 2.0 | 10.1 ± 1.8 | 74.1% |
*p < 0.05 compared to L/C alone. Data adapted from a study evaluating the interaction of PLG and its synthetic analogs with levodopa in rat models of Parkinson's disease.[1]
Table 2: Effect of a PLG Analog (Pro-Leu-Deg-NH2) on Apomorphine-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Ipsilateral Rotations (turns/90 min) ± SEM | % Increase in Rotations |
| Apomorphine alone | 0.1 | 250 ± 45 | - |
| Apomorphine + Pro-Leu-Deg-NH2 | 0.1 + 1.0 | 390 ± 60* | 56% |
*p < 0.05 compared to Apomorphine alone. Data adapted from a study on novel peptidomimetics of L-prolyl-L-leucyl-glycinamide.[4]
Experimental Protocols
In Vivo Model: 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
This model is widely used to mimic the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
Protocol 1: Induction of 6-OHDA Lesion
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.
-
The injection should be performed slowly over several minutes.
-
Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation: After 2-3 weeks, confirm the extent of the dopaminergic lesion using apomorphine-induced rotational behavior (see Protocol 2). Animals exhibiting a stable and significant contralateral rotation are included in the study.
Protocol 2: Assessment of Apomorphine-Induced Rotational Behavior
-
Habituation: Place the 6-OHDA-lesioned rats in individual automated rotometer bowls for a habituation period of 10-15 minutes.
-
Drug Administration:
-
Administer apomorphine hydrochloride (0.1-0.5 mg/kg, s.c.).
-
Administer the test peptide (e.g., PLG) at the desired dose and route (e.g., 1-10 mg/kg, i.p.) at a specified time before or concurrently with apomorphine.
-
-
Data Recording: Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for up to 90 minutes using an automated system.
-
Data Analysis: Express the data as net contralateral rotations per minute.
Protocol 3: Immunohistochemical Staining for Tyrosine Hydroxylase (TH)
-
Tissue Preparation:
-
At the end of the behavioral studies, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a 30% sucrose solution.
-
Cut coronal sections (e.g., 40 µm) of the substantia nigra and striatum using a cryostat.
-
-
Immunohistochemistry:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.
-
Wash the sections and incubate with an appropriate biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize the staining using a diaminobenzidine (DAB) substrate kit.
-
-
Image Analysis:
-
Capture images of the substantia nigra and striatum using a microscope.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods or densitometry.
-
In Vitro Model: SH-SY5Y Neuroblastoma Cell Line
The SH-SY5Y cell line is a human-derived neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype and is commonly used to model neurotoxicity in Parkinson's disease.
Protocol 4: MPP+ Induced Neurotoxicity Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To induce a dopaminergic phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 3-5 days.
-
-
Neurotoxicity Induction:
-
Plate the differentiated cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test peptide (e.g., PLG) for a specified duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of the neurotoxin MPTP, at a final concentration of 0.5-2 mM.
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of L-prolyl-L-leucyl-glycinamide (PLG).
Caption: Experimental workflow for evaluating PLG.
References
- 1. Active and inactive L-prolyl-L-leucyl glycinamide synthetic analogs in rat models of levodopa-treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of levodopa effect by intravenous L-prolyl-L-leucyl-glycine amide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Prolyl-lysyl-glycinamide Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Prolyl-lysyl-glycinamide.
Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Isoelectric Point (pI) | Basic (likely > 7) | More soluble in acidic solutions where it will carry a net positive charge. |
| Amino Acid Composition | Contains a basic amino acid (Lysine) and two non-polar/hydrophobic amino acids (Proline, Glycine). | The overall charge will be a key determinant of solubility in aqueous solutions. |
| C-terminus | Amidated (glycinamide) | The C-terminal carboxyl group is neutralized, which will influence the overall charge and pI. |
Troubleshooting Guide: this compound Solubility Issues
If you are experiencing difficulty dissolving this compound, follow the systematic approach outlined below.
Workflow for Solubilizing this compound
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Detailed Experimental Protocols
1. Initial Solubility Test in Water:
-
Objective: To determine the baseline solubility of this compound in a neutral aqueous solvent.
-
Protocol:
-
Weigh a small, accurately measured amount of lyophilized this compound (e.g., 1 mg).
-
Add a small volume of sterile, deionized water (e.g., 100 µL) to achieve a desired stock concentration.
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution for any undissolved particulate matter. A clear solution indicates successful dissolution.
-
2. Solubilization in Acidic Solution:
-
Objective: To dissolve this compound by protonating the lysine side chain, thereby increasing its positive charge and solubility in aqueous media.
-
Protocol:
-
If the peptide did not dissolve in water, add 10% acetic acid dropwise to the suspension while vortexing.
-
Continue to add the acidic solution until the peptide is fully dissolved.
-
Be mindful of the final concentration of acetic acid, as it may affect downstream experiments.
-
3. Solubilization using an Organic Co-Solvent:
-
Objective: To use a small amount of an organic solvent to aid in the dissolution of the peptide before dilution in an aqueous buffer. This is a last resort for peptides with hydrophobic character.
-
Protocol:
-
If the peptide remains insoluble in the acidic solution, carefully add a minimal amount of dimethyl sulfoxide (DMSO) (e.g., 10-20 µL) to the peptide pellet.
-
Gently vortex until the peptide is fully dissolved in the DMSO.
-
Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO-peptide solution with continuous vortexing to reach the final desired concentration.
-
Caution: The final concentration of DMSO should be kept to a minimum, typically below 1%, for most cell-based assays as it can be toxic to cells.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is predicted to be a basic peptide due to the presence of a lysine residue. Peptides are often least soluble at their isoelectric point (pI) and more soluble at pH values further away from their pI. For a basic peptide, solubility in neutral water can be limited. Lowering the pH with a mild acid like acetic acid will increase the net positive charge on the peptide, enhancing its interaction with water molecules and improving solubility.
Q2: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?
A2: This is a common issue when the peptide is not sufficiently soluble in the final aqueous solution. Here are a few troubleshooting steps:
-
Increase the proportion of organic solvent: This is generally not recommended for biological assays.
-
Lower the final concentration: The peptide may be soluble at a lower concentration in your aqueous buffer.
-
Change the aqueous buffer: Try a buffer with a lower pH to maintain the positive charge on the peptide.
Q3: What is the best way to store my this compound stock solution?
A3: Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent used. Solutions in DMSO should be stored in desiccated conditions.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be used. However, their compatibility with your specific experimental setup must be considered. DMSO is often preferred due to its lower volatility and established use in a wide range of biological assays.
Q5: How can I confirm the concentration of my dissolved peptide solution?
A5: Due to potential solubility issues, the actual concentration of your peptide solution may be lower than calculated. It is advisable to determine the peptide concentration experimentally using methods such as a BCA assay, a NanoDrop spectrophotometer (at 280 nm if the peptide contains Trp or Tyr, which this peptide does not), or by amino acid analysis for the most accurate quantification.
Summary of Recommended Solvents
| Solvent | Application/Indication | Considerations |
| Sterile, Deionized Water | Initial attempt for all applications. | May not be effective if the peptide has low solubility at neutral pH. |
| 10% Acetic Acid | For basic peptides that are insoluble in water. | The acidic pH may interfere with some biological assays. |
| DMSO (Dimethyl Sulfoxide) | For peptides with significant hydrophobic character that are insoluble in aqueous solutions. | Can be toxic to cells; the final concentration should be minimized. |
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Technical Support Center: Prolyl-lysyl-glycinamide (PLG) Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for handling Prolyl-lysyl-glycinamide (PLG) in solution. It covers common stability issues, troubleshooting, and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of the C-terminal amide on PLG?
The C-terminal amidation on this compound is a critical structural feature that enhances its stability.[1][2][3][4] This modification neutralizes the negative charge of a C-terminal carboxyl group, making the peptide more resistant to degradation by exopeptidases and carboxypeptidases.[2][5] This often prolongs the peptide's shelf life and can increase its biological activity by mimicking the structure of many native peptide hormones.[2][3]
Q2: What are the most likely chemical degradation pathways for PLG in solution?
The primary degradation pathways for PLG in an aqueous solution are:
-
Diketopiperazine (DKP) Formation: The N-terminal Prolyl-lysyl sequence is susceptible to intramolecular cyclization, which cleaves the Pro-Lys bond and forms a stable diketopiperazine ring structure, releasing glycinamide.[6] This is a common degradation route for peptides with proline at the second position.
-
Hydrolysis: Like all peptides, the amide bonds in the PLG backbone can be hydrolyzed. This reaction is catalyzed by extremes in pH (either acidic or basic conditions) and is accelerated at elevated temperatures.[7][8]
-
Oxidation: Although less common for this specific sequence, if the solution contains oxidizing agents or is exposed to atmospheric oxygen for prolonged periods, especially in the presence of trace metal ions, amino acid residues can be oxidized.
Q3: What is the recommended storage condition for PLG solutions?
To minimize degradation, it is recommended to store PLG solutions frozen at –20°C or –80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (hours to a few days), refrigeration at 2-8°C is acceptable, provided the solution is sterile and at an optimal pH.
Q4: How does pH affect the stability of PLG?
The pH of the solution is a critical factor for PLG stability.
-
Acidic pH (below 4): Can accelerate the hydrolysis of the C-terminal glycinamide bond and other peptide bonds.[7]
-
Neutral pH (6-8): Generally offers the best stability against simple hydrolysis. However, this is a range where diketopiperazine formation can still occur.
-
Alkaline pH (above 8): Can significantly increase the rate of deamidation and hydrolysis.[8] Prolonged exposure to high pH should be avoided.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with PLG.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency / Activity | Peptide Degradation: The most likely cause is chemical degradation of PLG into inactive forms. | 1. Verify Storage: Ensure the peptide was stored correctly (frozen, protected from light).2. Check Solution pH: Measure the pH of your stock solution. Adjust to a neutral range (pH 6-7) using a suitable buffer (e.g., phosphate or citrate) if necessary.3. Analyze for Degradants: Use HPLC to check for the presence of degradation products. The primary degradant to look for would be the diketopiperazine of Pro-Lys. |
| Unexpected Peaks in HPLC | DKP Formation: A new, earlier-eluting peak may correspond to the Pro-Lys diketopiperazine.Hydrolysis Products: Peaks corresponding to smaller peptide fragments or individual amino acids. | 1. Characterize the Peak: Use mass spectrometry (LC-MS) to identify the mass of the unexpected peak. A mass corresponding to diketopiperazine or a fragment of PLG confirms degradation.2. Review Preparation Protocol: Was the solution exposed to high temperatures or extreme pH during preparation? If so, modify the protocol to maintain cool temperatures and neutral pH. |
| Poor Solubility | Incorrect Solvent: PLG is a polar peptide and may not dissolve well in non-polar organic solvents.pH is at Isoelectric Point (pI): At its pI, a peptide's net charge is zero, and solubility is at a minimum. | 1. Use Aqueous Buffers: Dissolve PLG in sterile, purified water or a buffer solution (e.g., PBS). A small amount of acetonitrile or DMSO can be used to aid dissolution before diluting with an aqueous buffer.2. Adjust pH: If the peptide still won't dissolve, adjust the pH slightly away from its theoretical pI. Adding a small amount of dilute acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) can help. |
| Solution Discoloration | Oxidation or Contamination: The solution may have been contaminated with microbes or trace metals, or it may have oxidized. | 1. Use High-Purity Reagents: Ensure all solvents, buffers, and water are of high purity and sterile.2. Work in a Sterile Environment: Prepare solutions in a laminar flow hood to prevent microbial contamination.3. Protect from Light and Air: Store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen to minimize oxidation. |
Quantitative Stability Data (Illustrative)
The following table provides an example of how pH can affect the stability of a peptide like PLG over time at 25°C. Note: This is illustrative data based on general peptide stability principles.
| pH of Solution | % PLG Remaining (24 hours) | % PLG Remaining (7 days) | Major Degradation Product |
| 3.0 | 95% | 75% | Hydrolysis products |
| 5.0 | 98% | 90% | Diketopiperazine |
| 7.0 | 99% | 92% | Diketopiperazine |
| 9.0 | 92% | 65% | Hydrolysis products |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for PLG
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity and stability of PLG.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
PLG standard and test samples
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 50 22 95 25 95 26 5 | 30 | 5 |
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of PLG in purified water.
-
For the stability study, dilute the stock solution to 0.1 mg/mL in different buffers (e.g., pH 3, 5, 7, 9).
-
Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, 40°C).
-
At each time point (e.g., 0, 24h, 48h, 1 week), withdraw an aliquot, quench any reaction if necessary (e.g., by adding acid), and inject it into the HPLC system.
-
-
Data Analysis:
-
Identify the main PLG peak based on the retention time of a freshly prepared standard.
-
Calculate the percentage of PLG remaining at each time point by comparing the peak area to the initial (time zero) peak area.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Troubleshooting PLG Degradation
The following diagram outlines a logical workflow for troubleshooting unexpected degradation of your PLG sample.
Caption: A decision tree for troubleshooting PLG instability.
PLG Stability Study Workflow
This diagram illustrates the standard experimental workflow for conducting a PLG stability study.
Caption: Workflow for a typical PLG peptide stability study.
References
- 1. jpt.com [jpt.com]
- 2. lifetein.com [lifetein.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Prolyl-Lysyl-Glycinamide (PLG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential aggregation issues with Prolyl-Lysyl-Glycinamide (PLG) and similar short peptides. The guidance provided is based on the physicochemical properties of its constituent amino acids (Proline, Lysine, Glycine) and general principles of peptide chemistry, as specific aggregation data for PLG is not extensively documented in scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PLG) and what are its general solubility properties?
A1: this compound is a tripeptide composed of the amino acids Proline, Lysine, and Glycine, with a C-terminal amide. The presence of the basic amino acid Lysine suggests that PLG is likely to be a basic peptide. Basic peptides are generally more soluble in acidic aqueous solutions.[1][2] The Proline residue can disrupt the formation of stable secondary structures, which may also contribute to increased solubility.[1]
Q2: What are the primary factors that can cause PLG aggregation?
A2: Several factors can contribute to the aggregation of peptides like PLG:
-
pH: The pH of the solution is critical. For a basic peptide like PLG, a neutral or basic pH can decrease its net positive charge, reducing electrostatic repulsion between peptide molecules and potentially leading to aggregation.
-
Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.[3]
-
Temperature: Temperature can affect peptide stability. While some peptides are more soluble at higher temperatures, others can exhibit temperature-dependent precipitation.[4]
-
Buffer Composition: The type and ionic strength of the buffer can influence peptide solubility and aggregation.
-
Mechanical Stress: Agitation or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.
Q3: My PLG solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation is a sign of aggregation or poor solubility. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue. The first step is typically to adjust the pH of your solution.
Q4: At what pH should I dissolve and store my PLG peptide?
A4: For a basic peptide like PLG (containing Lysine), it is recommended to dissolve it in a slightly acidic solution (e.g., using 10% acetic acid or 0.1% trifluoroacetic acid) and then dilute it into your desired buffer.[1][5] The optimal pH for storage will depend on the specific experimental conditions but maintaining a slightly acidic pH is a good starting point to prevent aggregation.
Q5: Can I use organic solvents to dissolve PLG?
A5: If PLG proves difficult to dissolve in aqueous solutions, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution is a common strategy.[1][5] You can then dilute this stock solution into your aqueous buffer. Be mindful that high concentrations of organic solvents may not be compatible with all biological experiments.[1]
Troubleshooting Guides
Issue 1: PLG Precipitation Upon Dissolution
Symptoms:
-
The peptide does not fully dissolve, leaving a suspension.
-
The solution is cloudy or contains visible particles.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting PLG precipitation.
Issue 2: PLG Aggregation Over Time in Solution
Symptoms:
-
A previously clear solution becomes cloudy during storage or incubation.
-
Loss of activity or inconsistent experimental results.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. pH Assessment | Measure the pH of the peptide solution. | The pH may have shifted over time, or the initial pH was not optimal for long-term stability. For basic peptides, a shift towards neutral or basic pH can promote aggregation. |
| 2. Temperature Control | Review storage and incubation temperatures. | Some peptides are sensitive to temperature fluctuations. A proline-rich polypeptide has been shown to be soluble at 4°C but reversibly precipitates at room temperature.[4] |
| 3. Concentration Effect | Consider if the working concentration is too high for the duration of the experiment. | Higher concentrations increase the probability of intermolecular interactions leading to aggregation over time.[3] |
| 4. Buffer and Excipients | Evaluate the buffer system. Consider adding stabilizing excipients. | Certain buffer salts can promote aggregation. The addition of stabilizers like arginine or glycine has been found to reduce aggregation for some biomolecules. |
| 5. Aliquoting | Prepare single-use aliquots of the stock solution. | Repeated freeze-thaw cycles can induce aggregation. Aliquoting minimizes this stress. |
Experimental Protocols
Protocol 1: Solubility Testing of PLG
Objective: To determine the optimal solvent and pH for dissolving PLG.
Methodology:
-
Preparation: Allow the lyophilized PLG peptide to equilibrate to room temperature before opening the vial.
-
Initial Test (Water):
-
Add a small, measured amount of sterile, deionized water to a pre-weighed amount of PLG to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex briefly. Observe for complete dissolution.
-
-
Acidic pH Test:
-
If not soluble in water, add 10% acetic acid dropwise until the peptide dissolves. Record the approximate volume added.
-
-
Basic pH Test:
-
In a separate vial, test solubility in a basic solution like 0.1% aqueous NH3. This is less likely to be effective for a basic peptide but can be tested for completeness.
-
-
Organic Solvent Test:
-
If insoluble in aqueous solutions, test solubility in a minimal amount of DMSO.
-
Once dissolved, gradually add the aqueous buffer of choice to the desired final concentration. Observe for any precipitation upon dilution.
-
-
Sonication: If the peptide is slow to dissolve, brief sonication in an ice-water bath can be beneficial.[5]
Protocol 2: Monitoring PLG Aggregation with Dynamic Light Scattering (DLS)
Objective: To quantitatively assess the aggregation state of PLG under different conditions.
Methodology:
-
Sample Preparation: Prepare PLG solutions under various conditions to be tested (e.g., different pH values, buffer compositions, concentrations, and temperatures).
-
DLS Measurement:
-
Filter the samples through a low protein-binding filter (e.g., 0.22 µm) directly into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Perform DLS measurements to determine the particle size distribution.
-
-
Data Analysis:
-
A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated peptide.
-
The appearance of larger particles or a multimodal distribution suggests the presence of aggregates.
-
Time-course measurements can be performed to monitor aggregation kinetics.
-
Data Presentation
Table 1: Influence of pH on PLG Solubility
| Solvent/Buffer | pH | Observation | Recommendation |
| Deionized Water | ~7.0 | Likely to have limited solubility or form a suspension. | Not recommended for initial dissolution at high concentrations. |
| 10% Acetic Acid | ~2.0-3.0 | Expected to be readily soluble. | Recommended for preparing a stock solution. |
| Phosphate Buffered Saline (PBS) | 7.4 | Potential for precipitation, especially at higher concentrations. | Use with caution; dilute from an acidic stock. |
| 0.1% Aqueous NH3 | ~10.0-11.0 | Unlikely to be soluble. | Not recommended. |
Table 2: Effect of Concentration on PLG Aggregation (Hypothetical DLS Data)
| PLG Concentration | Incubation Time (hours) | Average Particle Diameter (nm) | Polydispersity Index (PDI) |
| 0.1 mg/mL | 0 | 2.5 | 0.15 |
| 0.1 mg/mL | 24 | 2.8 | 0.18 |
| 1.0 mg/mL | 0 | 3.0 | 0.20 |
| 1.0 mg/mL | 24 | 50.7 | 0.45 |
| 5.0 mg/mL | 0 | 15.2 | 0.35 |
| 5.0 mg/mL | 24 | >1000 (visible precipitate) | >0.7 |
Visualizations
Caption: Factors promoting PLG aggregation.
References
- 1. bachem.com [bachem.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Chemical and physical characterization of a proline-rich polypeptide from sheep colostrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing In Vivo Studies for Prolyl-Lysyl-Glycinamide and Analogs
Disclaimer: Extensive research has revealed a lack of specific published in vivo studies, dosage, or detailed experimental protocols for the tripeptide Prolyl-lysyl-glycinamide (PLG). The following guide is designed to provide a comprehensive framework for optimizing in vivo studies of novel tripeptides, using a representative hypothetical analog, Pro-X-Lys-NH2 , where 'X' represents a variable amino acid. The principles, protocols, and troubleshooting advice are based on established practices in peptide research and should be adapted to the specific characteristics of your peptide of interest.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for a novel tripeptide like Pro-X-Lys-NH2 in a mouse model?
A1: For a novel peptide with unknown in vivo activity, a conservative starting dose range is crucial. Based on general peptide studies, a range of 10 µg/kg to 1 mg/kg is often a reasonable starting point for initial dose-finding experiments. It is recommended to perform a literature review for peptides with similar structures or biological targets to inform a more precise starting range.
Q2: What are the most common routes of administration for peptides in in vivo studies?
A2: The choice of administration route depends on the peptide's properties (e.g., stability, bioavailability) and the desired pharmacokinetic profile. Common routes include:
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution.
-
Subcutaneous (SC): Allows for slower absorption and a more sustained release profile.
-
Intraperitoneal (IP): A common route in rodent studies, offering relatively rapid absorption.
-
Oral (PO): Generally challenging for peptides due to enzymatic degradation and poor absorption. However, some modified peptides may have oral bioavailability.
Q3: How can I determine the optimal dosing frequency?
A3: The optimal dosing frequency is determined by the peptide's half-life in plasma. A pilot pharmacokinetic study is the most accurate way to determine this. If a full PK study is not feasible, an initial approach could be to dose once daily (QD) or twice daily (BID) and monitor the duration of the biological effect.
Q4: What are the potential signs of toxicity or adverse effects to monitor for?
A4: Closely monitor animals for any signs of distress or toxicity, which may include:
-
Changes in body weight and food/water intake.
-
Behavioral changes (e.g., lethargy, agitation).
-
Gastrointestinal issues (e.g., diarrhea).
-
Skin reactions at the injection site.
-
Changes in blood cell counts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inadequate dosage. | Perform a dose-escalation study to identify the effective dose range. |
| Poor bioavailability. | Consider a different route of administration (e.g., IV instead of IP). Evaluate peptide stability in biological fluids. | |
| Rapid clearance. | Determine the peptide's half-life and adjust the dosing frequency accordingly. Consider formulating with a carrier to prolong circulation. | |
| High Variability in Results | Inconsistent dosing technique. | Ensure all researchers are using a standardized and precise dosing procedure. |
| Biological variability in animals. | Increase the number of animals per group to improve statistical power. | |
| Peptide degradation. | Confirm the stability of the peptide in the vehicle solution and under storage conditions. | |
| Adverse Events at Injection Site | High concentration of the peptide solution. | Dilute the peptide in a larger volume of a biocompatible vehicle. |
| pH or osmolality of the vehicle. | Ensure the vehicle is isotonic and at a physiological pH. |
Experimental Protocols
Protocol 1: Pilot Dose-Finding Study in Mice
-
Objective: To determine a preliminary effective and well-tolerated dose range for Pro-X-Lys-NH2.
-
Animal Model: C57BL/6 mice, 8-10 weeks old, n=5 per group.
-
Peptide Preparation: Dissolve lyophilized Pro-X-Lys-NH2 in sterile saline to the desired stock concentration. Prepare serial dilutions for different dose groups.
-
Dosing:
-
Group 1: Vehicle control (saline).
-
Group 2: 10 µg/kg Pro-X-Lys-NH2 (IP injection).
-
Group 3: 100 µg/kg Pro-X-Lys-NH2 (IP injection).
-
Group 4: 1 mg/kg Pro-X-Lys-NH2 (IP injection).
-
-
Monitoring:
-
Record body weight and clinical observations daily for 7 days.
-
Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24 hours post-dose) for pharmacokinetic analysis (if applicable).
-
Measure relevant biological endpoints at the end of the study.
-
-
Data Analysis: Compare the biological response and any adverse effects across the different dose groups to identify a potential therapeutic window.
Quantitative Data Summary
Table 1: Illustrative Pharmacokinetic Parameters for a Hypothetical Tripeptide
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intraperitoneal (IP) |
| Dose | 1 mg/kg | 1 mg/kg | 1 mg/kg |
| Cmax (ng/mL) | 1500 | 350 | 800 |
| Tmax (hours) | 0.08 | 0.5 | 0.25 |
| Half-life (hours) | 1.2 | 2.5 | 1.8 |
| Bioavailability (%) | 100 | 75 | 90 |
Note: This data is for illustrative purposes only and will vary significantly based on the specific peptide.
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting logic for lack of in vivo efficacy.
Troubleshooting Prolyl-lysyl-glycinamide synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis of Prolyl-lysyl-glycinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the solid-phase peptide synthesis (SPPS) of this compound?
A1: During the synthesis of this compound, you may encounter several types of impurities, primarily arising from incomplete reactions or side reactions. These can include:
-
Deletion sequences: Peptides missing one of the amino acids (e.g., Prolyl-glycinamide or Lysyl-glycinamide). This is often due to incomplete coupling or deprotection steps.[1]
-
Truncated sequences: Peptides that are shorter than the target sequence, which can occur if a coupling reaction fails and the unreacted N-terminus is capped.[2]
-
Diketopiperazine (DKP) formation: A common side reaction with proline-containing peptides, especially when proline is the second amino acid in the sequence. This leads to the cleavage of the dipeptide from the resin, resulting in a cyclic dipeptide impurity (cyclo(Pro-Lys)) and termination of the synthesis.[3][4][5]
-
Incompletely deprotected peptides: Peptides that retain their side-chain protecting groups (e.g., the Boc group on Lysine) after the final cleavage step.[2]
-
Oxidation products: The side chain of certain amino acids can be susceptible to oxidation during synthesis or workup.[6]
-
Insertion sequences: Peptides with an extra amino acid residue, which can occur if excess activated amino acid is not properly washed away after a coupling step.[1]
Q2: What purity level should I aim for with my synthetic this compound?
A2: The required purity level depends on the intended application of the peptide. The following table provides general guidelines for peptide purity.
| Purity Level | Recommended Applications |
| Crude (>50-70%) | Non-sensitive screening, sequence optimization.[7][8] |
| Desalted (>70-85%) | Peptide arrays, ELISA testing.[8] |
| 85-90% | Epitope mapping, phosphorylation assays, antibody production.[8] |
| >95% | In-vitro bioassays, NMR studies, quantitative receptor-ligand interaction studies.[7][8] |
| >98% | Sensitive bioassays, clinical trials, crystallography, structure-activity relationship (SAR) studies.[7][8] |
Q3: Which analytical techniques are essential for identifying impurities in my this compound synthesis?
A3: A combination of chromatographic and spectrometric techniques is crucial for the comprehensive analysis of synthetic peptides. The primary methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the main technique for assessing peptide purity and quantifying impurities based on their retention times and peak areas.[2][9][10]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired peptide and identifying the mass of any impurities, which helps in determining their nature (e.g., deletion, modification).[11]
-
Amino Acid Analysis (AAA): This technique is used to determine the absolute quantity of the peptide and to confirm the amino acid composition and stoichiometry.[12][13]
Troubleshooting Guide
Problem 1: My final product shows a major peak corresponding to a deletion sequence (e.g., Lys-Gly-NH2) in the mass spectrum.
-
Possible Cause: Incomplete deprotection of the Fmoc group from the Proline residue before coupling the Lysine.
-
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the Fmoc deprotection time for the Proline residue. Proline's secondary amine can sometimes lead to slower deprotection kinetics.
-
Repeat Deprotection: Perform the deprotection step twice before proceeding with the Lysine coupling.
-
Use a Stronger Base: Consider adding a small percentage (1-2%) of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution to enhance removal of the Fmoc group.[5][14]
-
Monitor Deprotection: Use a qualitative test, such as the Kaiser test, to confirm the complete deprotection of the primary amine on Proline before coupling the next amino acid.
-
Problem 2: The HPLC chromatogram of my crude product shows a significant early-eluting peak, and the overall yield is low.
-
Possible Cause: Formation of diketopiperazine (DKP) after the coupling of the second amino acid (Lysine). The N-terminal amine of the dipeptide (Lys-Gly) can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic impurity.
-
Troubleshooting Workflow:
Troubleshooting workflow for diketopiperazine formation. -
Detailed Solutions:
-
Resin Choice: Utilize a 2-chlorotrityl chloride resin. Its steric hindrance makes the ester linkage less susceptible to nucleophilic attack, thereby reducing DKP formation.
-
Dipeptide Coupling: Instead of sequential coupling, synthesize or purchase the dipeptide Fmoc-Pro-Lys(Boc)-OH and couple it to the Glycine-resin in a single step. This bypasses the stage where the free N-terminus of the dipeptide can initiate cyclization.
-
Coupling Reagent: When coupling the third amino acid (Proline), use a milder activation method such as DIC/HOBt, which can sometimes reduce the extent of DKP formation compared to more reactive reagents.
-
Problem 3: Mass spectrometry reveals a peak with a mass corresponding to the target peptide +100 Da.
-
Possible Cause: Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from the Lysine side chain. The mass of a Boc group is 100 Da.
-
Troubleshooting Steps:
-
Increase Cleavage Time: Extend the duration of the cleavage reaction with trifluoroacetic acid (TFA).
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane and water) to effectively capture the released carbocations from the Boc group, which can otherwise lead to side reactions.
-
Repeat Cleavage: After the initial cleavage and precipitation, the resin can be subjected to a second round of cleavage to recover any remaining peptide.
-
Temperature: Gently warming the cleavage mixture (e.g., to 30-35°C) for a short period can enhance the removal of stubborn protecting groups, but this should be done with caution to avoid peptide degradation.
-
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Objective: To determine the purity of the synthetic this compound and quantify impurities.
-
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% TFA in water or acetonitrile to a concentration of approximately 1 mg/mL. Centrifuge and filter the sample before injection.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient for a tripeptide would be a linear increase from 5% to 60% of Mobile Phase B over 20-30 minutes.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues were present).[9]
-
Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.[9]
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the synthesized peptide and identify impurities.
-
Methodology (Electrospray Ionization - ESI-MS):
-
Sample Preparation: The eluent from the HPLC can be directly infused into the mass spectrometer. Alternatively, dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
-
Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide. The resulting spectrum should show a prominent peak corresponding to the expected molecular weight of this compound. Other peaks will indicate the presence of impurities.
-
3. Amino Acid Analysis (AAA) for Quantification
-
Objective: To determine the exact amount of peptide in a sample.
-
Methodology:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6 M HCl at 110°C for 18-24 hours.[12]
-
Derivatization (Optional but common): The free amino acids are often derivatized to make them detectable by UV or fluorescence.
-
Separation and Quantification: The amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and quantified by comparing their peak areas to those of known standards.[12][13] The total peptide content is calculated from the sum of the individual amino acid quantities.
-
Impurity Identification and Mitigation Logic
The following diagram illustrates the logical flow for identifying and addressing common impurities in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. biocat.com [biocat.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. agilent.com [agilent.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. peptide.com [peptide.com]
Prolyl-lysyl-glycinamide not showing expected activity
An important introductory note: The peptide "Prolyl-lysyl-glycinamide" is not commonly associated with a well-defined biological activity in scientific literature. It is highly probable that this is a reference to the well-studied neuropeptide Prolyl-leucyl-glycinamide (Pro-Leu-Gly-NH2 or PLG) , also known as Melanocyte-Inhibiting Factor (MIF-1). This technical guide will proceed under the assumption that the user is working with Pro-Leu-Gly-NH2 (PLG) and troubleshooting its known activity as a modulator of the dopamine D2 receptor.
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing unexpected results with Pro-Leu-Gly-NH2 (PLG) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected activity of Pro-Leu-Gly-NH2 (PLG)?
A1: The primary and most studied activity of PLG is its role as a positive allosteric modulator of the dopamine D2 receptor.[1] It does not typically bind to the main (orthosteric) site where dopamine binds, but to a different (allosteric) site on the receptor.[1] This binding enhances the affinity of dopamine agonists for the D2 receptor.[2][3] Therefore, the expected outcome in a typical radioligand binding assay is an increase in the binding of a D2 agonist in the presence of PLG.
Q2: My PLG peptide is not enhancing agonist binding to the D2 receptor. What are the most common reasons for this failure?
A2: There are several potential reasons for observing no activity, which can be broadly categorized into three areas:
-
Peptide Integrity and Handling: The peptide may have degraded due to improper storage, handling, or solubility issues. Purity and the presence of counter-ions from synthesis can also affect activity.[4]
-
Assay Conditions and Protocol: The experimental design may not be optimized to detect allosteric modulation. This includes using a suboptimal concentration of the dopamine agonist, incorrect buffer composition, or inappropriate incubation times.
-
Biological System Viability: The cells or tissue preparations used may not have a sufficient expression of functional D2 receptors, or the receptors may not be properly coupled to their signaling pathways.
Q3: How can I ensure my PLG peptide is correctly stored and handled?
A3: Proper handling is critical for maintaining peptide activity.
-
Storage: Lyophilized (powder) peptides should be stored at -20°C or -80°C in a desiccated environment.[5][6]
-
Dissolving: To avoid degradation, dissolve the peptide just before use. Use a sterile, appropriate solvent as determined by the peptide's properties. For PLG, which is generally hydrophilic, sterile water or a buffer like PBS is often suitable. If solubility is an issue, a small amount of a gentle organic solvent may be required, but check for compatibility with your assay.
-
Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, create single-use aliquots of the stock solution and store them at -80°C.[4]
-
Hygroscopicity: Peptides can be highly hygroscopic (absorb moisture), which can affect accurate weighing and stability.[7][8] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: My results are highly variable between experiments. What could be the cause?
A4: Inter-assay variability is a common issue in peptide research. Key factors include:
-
Inconsistent Peptide Preparation: Slight variations in weighing or dissolving the peptide can lead to different effective concentrations.[7][8] Using a fresh aliquot for each experiment can help.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can degrade the peptide, leading to a progressive loss of activity.[4]
-
Biological Variation: Differences in cell passage number, cell density, or the quality of tissue preparations can alter D2 receptor expression and functionality.
-
Counter-Ion Effects: Peptides are often supplied as trifluoroacetate (TFA) salts, a byproduct of synthesis. Residual TFA can interfere with cellular assays, sometimes inhibiting cell proliferation or causing other artifacts.[4] If this is a concern, consider using a peptide preparation where TFA has been removed.
Troubleshooting Guide
Primary Issue: No enhancement of dopamine agonist binding observed with PLG.
This guide will walk you through a logical sequence to identify the source of the problem.
Step 1: Verify Peptide Integrity and Concentration
The first step is to rule out any issues with the peptide itself.
| Question | Action / How to Check | Expected Outcome / Next Step |
| Is the peptide correctly solubilized? | Review the manufacturer's data sheet for solubility instructions. Visually inspect the stock solution for any precipitates. If unsure, try a different solvent recommended for neuropeptides. | A clear, precipitate-free solution. If solubility is poor, the effective concentration will be lower than calculated. |
| Is the peptide concentration accurate? | Peptide concentration calculations can be erroneous due to residual water and counter-ions. Net peptide content is often 60-80% of the total weight. Recalculate your stock concentration based on the net peptide content provided by the manufacturer. | Accurate concentration is crucial. Inaccurate calculations can lead to using a dose that is too low to elicit a response. |
| Has the peptide degraded? | Prepare a fresh stock solution from the lyophilized powder. If possible, compare its performance to a new batch or a lot from a different manufacturer. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles.[4] | If the new stock works, the old one has likely degraded. Discard the old stock and adhere to strict aliquoting and storage protocols. |
| Is the peptide oxidized? | Peptides containing Cysteine, Tryptophan, or Methionine are prone to oxidation. While PLG does not contain these, it's a good practice to handle all peptides in a way that minimizes oxidation (e.g., storing under inert gas).[4] | If oxidation is suspected for other peptides, using an antioxidant in the buffer might help, but for PLG, this is less likely to be the issue. |
Step 2: Scrutinize the Experimental Protocol
If the peptide is verified to be active, the next step is to examine the assay design.
| Question | Action / How to Check | Expected Outcome / Next Step |
| Is the D2 agonist concentration optimal? | The modulatory effect of PLG is dependent on the presence of a D2 agonist. The concentration of the agonist (e.g., ADTN) should ideally be around its Kd value for the D2 receptor to allow for the detection of an affinity shift. | Run a dose-response curve for your agonist to confirm its potency in your system. This ensures you are working in the sensitive range of the binding curve. |
| Are you using a "bell-shaped" dose curve for PLG? | The effect of PLG on agonist binding is often described as having a bell-shaped dose-response curve, with maximal effect at a specific concentration (e.g., 1 µM) and diminishing effects at higher or lower concentrations.[2] | Test a wide range of PLG concentrations (e.g., from 10 nM to 100 µM) to ensure you are not missing the active window. |
| Is the buffer composition appropriate? | Check the pH and ionic strength of your binding buffer. Ensure it is compatible with both the receptor and the peptide. Divalent cations like Mg2+ can be critical for GPCR functionality. | The buffer should maintain the physiological integrity of the receptor. Compare your buffer with protocols from published literature on D2 receptor binding assays. |
Step 3: Validate the Biological System
Finally, ensure the cellular or tissue model is functioning correctly.
| Question | Action / How to Check | Expected Outcome / Next Step |
| Does your system express sufficient D2 receptors? | For cell lines, confirm D2 receptor expression via Western Blot, qPCR, or a saturation binding experiment with a D2-specific radioligand. For tissue (e.g., bovine striatum), ensure the preparation is fresh and has been handled correctly to preserve receptor integrity. | High and functional receptor expression is necessary. If expression is low, the signal window for detecting modulation may be too small. |
| Are the receptors functionally coupled? | The allosteric effect of PLG requires a functionally intact receptor. For cell-based assays, ensure cells were not over-confluent or starved of essential nutrients, which can impact receptor health and signaling. | Healthy, viable cells or high-quality tissue preparations are essential for reproducible results. |
Data Presentation
Table 1: Representative Effects of PLG and Analogs on Dopamine Agonist Binding
This table summarizes typical quantitative results you might expect, based on published data. The primary endpoint is the enhancement of binding of the dopamine agonist ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) to dopamine receptors.
| Compound | Concentration (µM) | % Enhancement of ADTN Binding (Mean) | Reference |
| Pro-Leu-Gly-NH2 (PLG) | 1.0 | 26% | [2] |
| Pro-Ahx-Gly-NH2 | 0.1 | 16% | [9] |
| Pro-Phe-Gly-NH2 | 1.0 | 31% | [9] |
| Spiro Bicyclic Peptidomimetic | 1.0 | 40% | [2] |
Note: These values are illustrative and can vary based on the specific experimental conditions, tissue source, and radioligand used.
Experimental Protocols
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a standard method to assess the ability of PLG to modulate the binding of a radiolabeled D2 receptor agonist.
Objective: To measure the effect of PLG on the binding of [³H]-ADTN to D2 dopamine receptors in bovine striatal membranes.
Materials:
-
Bovine striatal tissue
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
[³H]-ADTN (radiolabeled agonist)
-
Unlabeled dopamine (for determining non-specific binding)
-
Pro-Leu-Gly-NH2 (PLG) stock solution
-
Glass fiber filters
-
Scintillation fluid and vials
-
Cell harvester and scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen bovine striatum in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL. Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay Setup:
-
Prepare assay tubes in triplicate for each condition:
-
Total Binding: 100 µL membrane suspension + 50 µL binding buffer + 50 µL [³H]-ADTN (at a final concentration near its Kd).
-
Non-specific Binding: 100 µL membrane suspension + 50 µL unlabeled dopamine (at a final concentration of 10 µM) + 50 µL [³H]-ADTN.
-
PLG Treatment: 100 µL membrane suspension + 50 µL PLG (at desired final concentrations) + 50 µL [³H]-ADTN.
-
-
The final assay volume in each tube is 200 µL.
-
-
Incubation:
-
Incubate all tubes at room temperature (25°C) for 60 minutes.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by adding 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to each tube, followed by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
% Enhancement by PLG = [ (Specific Binding with PLG - Specific Binding without PLG) / Specific Binding without PLG ] * 100.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade of the D2 dopamine receptor, a Gi-coupled receptor, and the modulatory role of PLG.
Caption: Signaling pathway of the D2 receptor with PLG modulation.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing why PLG may not be showing its expected activity.
Caption: A logical workflow for troubleshooting PLG experimental failures.
References
- 1. BJOC - Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor [beilstein-journals.org]
- 2. Dopamine receptor modulation by a highly rigid spiro bicyclic peptidomimetic of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prolyl-Lysyl-Glycinamide and Related Compounds
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell morphology and adhesion after treating our cells with a novel peptide inhibitor targeting collagen synthesis. What could be the cause?
A1: Unexpected changes in cell morphology and adhesion when using inhibitors of collagen synthesis may not be a direct off-target effect of your compound but rather a consequence of inhibiting collagen production itself. Collagen is a critical component of the extracellular matrix (ECM), providing structural support and influencing cell behavior. Inhibition of prolyl and lysyl hydroxylases, key enzymes in collagen maturation, can lead to the production of under-hydroxylated, unstable collagen that is not secreted efficiently. This can disrupt the ECM and, consequently, alter cell adhesion and morphology. Additionally, some inhibitors of these enzymes have been shown to affect cell spreading.[1]
Q2: Our compound, intended to inhibit prolyl hydroxylase, is showing paradoxical effects on enzyme activity in our cell-based assays. How can we troubleshoot this?
A2: Paradoxical effects, such as an increase in the activity of the target enzyme, have been observed with some compounds. For instance, hydralazine, while inhibiting prolyl and lysyl hydroxylase function in intact cells, has been shown to increase the measurable activity of these enzymes in cell lysates.[2] This suggests a cellular compensatory mechanism that upregulates enzyme production in response to inhibition.[2]
Troubleshooting Steps:
-
Assay Type: Compare the effects of your compound in both intact cell and cell-free (lysate) assays. A discrepancy between the two may point towards a cellular response rather than a direct off-target effect.
-
Time-Course Experiment: Analyze enzyme activity at different time points after treatment. A delayed increase in activity could indicate a compensatory upregulation.[2]
-
mRNA Levels: Use qPCR to measure the mRNA levels of the target enzyme to see if there is transcriptional upregulation.
Q3: We are concerned about the specificity of our compound. What are the potential off-target enzymes for a peptide that mimics a prolyl-lysyl-glycine motif?
A3: Peptides mimicking substrate motifs can have off-target effects on other enzymes that recognize similar sequences. For a prolyl-lysyl-glycine motif, potential off-target enzymes beyond the intended prolyl and lysyl hydroxylases could include:
-
Other Dioxygenases: The 2-oxoglutarate-dependent dioxygenase superfamily, to which prolyl and lysyl hydroxylases belong, has many members with diverse functions.
-
Proteases: Certain proteases may recognize and be inhibited by this peptide sequence.
-
Kinases and Phosphatases: While less likely, some kinases or phosphatases could have binding pockets that accommodate this motif.
A broad-spectrum kinase inhibitor screen or a proteomics-based approach like thermal proteome profiling could help identify unintended binding partners.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
This guide will help you determine if an observed phenotype is due to an off-target effect or a downstream consequence of on-target inhibition.
Caption: Troubleshooting workflow for unexpected phenotypes.
Guide 2: Characterizing Enzyme Inhibition
Caption: Workflow for characterizing enzyme inhibition.
Quantitative Data Summary
The following table summarizes the effects of various inhibitors on prolyl and lysyl hydroxylases and collagen synthesis. Data for Prolyl-lysyl-glycinamide is not available.
| Compound | Target Enzyme(s) | Effect on Collagen Synthesis | Observed Cellular Effects | Reference |
| Benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester | Prolyl 4-hydroxylase | Decreased 4-hydroxyproline formation and collagen secretion. | Accumulation of intracellular, under-hydroxylated procollagen. No effect on cell viability. | [3] |
| Hydralazine | Prolyl and Lysyl Hydroxylases | Reduced total collagen synthesis. | Production of hydroxyproline and hydroxylysine-deficient procollagen. Paradoxical increase in hydroxylase activity in cell lysates. | [2] |
| Ethyl-3,4-dihydroxybenzoate | Prolyl Hydroxylase | Inhibited | Inhibited spreading of corneal epithelium. | [1] |
| Minoxidil | Lysyl Hydroxylase | Inhibited | Inhibited spreading of corneal epithelium. | [1] |
Experimental Protocols
Protocol 1: Assay of Prolyl Hydroxylase Activity in Cell Lysates
This protocol is adapted from the principles described in the literature.[2]
-
Cell Culture and Treatment: Culture human skin fibroblasts to confluency. Treat with the test compound at various concentrations for 24-48 hours.
-
Cell Lysis: Wash cells with cold PBS, scrape into a lysis buffer (e.g., 0.1% Triton X-100, 0.1 M glycine, 10 µM DTT, pH 7.8), and homogenize.
-
Enzyme Assay:
-
Prepare a substrate of procollagen that is not hydroxylated. This can be generated by incubating cells with an iron chelator like α,α'-dipyridyl.
-
The assay mixture should contain the cell lysate, the procollagen substrate, and necessary co-factors: 2-oxoglutarate, FeSO₄, and ascorbate.
-
Incubate at 37°C. The reaction is the hydroxylation of proline residues.
-
The amount of hydroxyproline formed can be quantified using HPLC after acid hydrolysis of the protein.
-
-
Data Analysis: Compare the rate of hydroxyproline formation in treated vs. untreated cell lysates to determine the effect of the compound on enzyme activity.
Signaling Pathway Diagrams
Collagen Biosynthesis and Points of Inhibition
The following diagram illustrates the key steps in collagen biosynthesis within the endoplasmic reticulum and highlights where inhibitors of prolyl and lysyl hydroxylases act.
Caption: Collagen biosynthesis pathway and inhibition points.
References
- 1. Prolyl hydroxylase inhibitor and lysyl hydroxylase inhibitor inhibit spreading of corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A paradoxical effect of hydralazine on prolyl and lysyl hydroxylase activities in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inactivation of prolyl 4-hydroxylase and inhibition of collagen synthesis by oxaproline-containing peptides in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prolyl-lysyl-glycinamide (PLG) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Prolyl-lysyl-glycinamide (PLG) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (PLG) degradation in experimental settings?
A1: PLG degradation can be attributed to two main factors:
-
Chemical Instability: This includes hydrolysis of peptide bonds, oxidation of amino acid residues, and deamidation. These processes are often influenced by pH, temperature, and the presence of oxidative agents.
-
Enzymatic Degradation: Peptidases, which are enzymes that break down peptides, can be present in biological samples (e.g., cell culture media, plasma, tissue homogenates) and can cleave the peptide bonds of PLG. Given its structure, PLG is particularly susceptible to prolyl endopeptidases (PEPs) or prolyl oligopeptidases (POPs), which cleave peptide bonds C-terminal to proline residues.[1][2][3][4][5][6]
Q2: How should I store my lyophilized this compound (PLG) and prepared solutions to ensure stability?
A2: For optimal stability, lyophilized PLG should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Short-term storage of solutions at 4°C is acceptable for a few days, but stability should be verified for your specific experimental conditions.
Q3: What is the optimal pH range for maintaining the stability of this compound (PLG) in solution?
A3: While specific data for PLG is limited, peptides are generally most stable in a slightly acidic pH range (pH 4-6). Alkaline conditions (pH > 8) should be avoided as they can accelerate degradation pathways such as deamidation and hydrolysis.[7] It is crucial to use a well-buffered solution to maintain the desired pH throughout your experiment.
Q4: Can components of my cell culture medium contribute to this compound (PLG) degradation?
A4: Yes, cell culture media, especially those supplemented with serum, can contain various peptidases that may degrade PLG. It is advisable to minimize the incubation time of PLG in serum-containing media or consider using serum-free media if your experimental design allows. The use of peptidase inhibitors can also be an effective strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of PLG activity or concentration in solution over a short period. | Enzymatic Degradation: Presence of peptidases in the experimental system (e.g., cell culture supernatant, serum, tissue lysate). | - Add a broad-spectrum peptidase inhibitor cocktail to your samples. - For targeted inhibition, consider a specific prolyl endopeptidase inhibitor if available. - Minimize the exposure time of PLG to biological matrices. - If possible, conduct experiments at lower temperatures to reduce enzyme activity. |
| Inconsistent results between experiments. | Chemical Instability: Variations in pH, temperature, or exposure to light and oxygen between experimental setups. | - Ensure consistent pH of all solutions using a suitable buffer. - Maintain a constant temperature throughout the experiment. - Protect solutions from light by using amber vials or covering with foil. - De-gas buffers and handle solutions under an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation Products: Formation of smaller peptide fragments or modified forms of PLG. | - Perform forced degradation studies to intentionally generate and identify potential degradation products. - Use mass spectrometry (MS) to characterize the unexpected peaks and confirm their identity as degradation products.[8][9][10] |
| Precipitation of PLG from solution. | Poor Solubility or Aggregation: The concentration of PLG may exceed its solubility limit under the specific buffer and pH conditions. | - Determine the solubility of PLG in your chosen buffer system. - Consider using a different buffer or adjusting the pH to improve solubility. - For long-term storage, lyophilization is recommended over storing in solution. |
Factors Affecting this compound Stability
| Factor | Condition Promoting Degradation | Recommended Condition for Stability | Potential Degradation Pathway |
| Temperature | High temperatures (>25°C) | Storage at ≤ -20°C (lyophilized), 4°C (short-term solution), -80°C (long-term solution) | Hydrolysis, Deamidation, Oxidation |
| pH | Alkaline (pH > 8) and strongly acidic (pH < 3) conditions | Slightly acidic (pH 4-6) | Hydrolysis, Deamidation, Racemization |
| Oxygen | Presence of atmospheric or dissolved oxygen | De-gassed buffers, storage under inert gas (e.g., argon) | Oxidation (particularly of the lysine residue) |
| Light | Exposure to UV or fluorescent light | Storage in amber vials or protected from light | Photodegradation |
| Enzymes | Presence of peptidases (e.g., in serum, cell lysates) | Addition of peptidase inhibitors, use of serum-free media | Enzymatic cleavage of peptide bonds |
| Freeze-Thaw Cycles | Repeated freezing and thawing of solutions | Aliquoting into single-use vials | Physical stress leading to aggregation and degradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound (PLG)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for PLG. This is a crucial step in developing a stability-indicating analytical method.[6][11][12][13]
1. Materials:
- This compound (PLG)
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Phosphate-buffered saline (PBS), pH 7.4
- High-purity water
- HPLC system with UV detector
- Mass spectrometer (optional, for identification of degradation products)
- pH meter
- Incubator and water bath
- Photostability chamber
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PLG in high-purity water or a suitable buffer (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the PLG stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the PLG stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the PLG stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate an aliquot of the PLG stock solution in a temperature-controlled oven (e.g., 60°C) for various time points.
-
Photolytic Degradation: Expose an aliquot of the PLG stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column).
-
Monitor the decrease in the peak area of the parent PLG and the appearance of new peaks corresponding to degradation products.
-
If available, use LC-MS to determine the mass of the degradation products to aid in their identification.
-
3. Data Analysis:
- Calculate the percentage of PLG remaining at each time point for each stress condition.
- Determine the rate of degradation under each condition.
- Characterize the degradation products based on their retention times and, if applicable, mass spectra.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Workflow for a forced degradation study of PLG.
References
- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
Prolyl-lysyl-glycinamide Technical Support Center
Welcome to the technical support center for Prolyl-lysyl-glycinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this tripeptide. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for lyophilized this compound?
For maximum stability, lyophilized this compound should be stored at -20°C or colder, away from bright light.[1][2][3][4][5] It is also advisable to store the peptide with a desiccant in a sealed container to minimize moisture absorption, as many peptides are hygroscopic.[2][5]
Q2: How should I reconstitute lyophilized this compound?
There is no single solvent for all peptides.[1][4] The solubility of this compound will depend on its net charge. Given the presence of a basic lysine residue, a slightly acidic buffer (pH 5-7) using sterile water is a good starting point.[3] For peptides that are difficult to dissolve, sonication may be helpful.[3] It is recommended to first dissolve the peptide in a small amount of a suitable solvent before diluting it to the final concentration in your experimental buffer.
Q3: What is the stability of this compound in solution?
The shelf-life of peptides in solution is limited and significantly shorter than in lyophilized form.[2] To maximize stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2][3] Solutions should be stored at -20°C.[2][3] Peptides containing certain amino acids are more prone to degradation in solution; for this compound, care should be taken to prevent bacterial contamination.[3]
Q4: What are the potential biological activities of this compound?
While specific data for this compound is limited, its constituent amino acids suggest potential roles in collagen synthesis and extracellular matrix (ECM) remodeling. Proline and lysine are key components of collagen, and their hydroxylation is a critical step in collagen maturation.[6][7][8] Additionally, glycinamide has been shown to promote collagen production in human dermal fibroblasts.[9] A similar tripeptide, Glycyl-prolyl-glycinamide, has been identified as a prodrug that is activated by dipeptidyl peptidase IV (CD26).[10]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with this compound.
Peptide Solubility Issues
| Problem | Possible Cause | Solution |
| Peptide does not dissolve in aqueous buffer. | The peptide may be hydrophobic or have a net charge that is not compatible with the buffer's pH. | - Try dissolving in a small amount of a polar organic solvent like DMSO or DMF, then slowly add to your aqueous buffer. - For this basic peptide, try a slightly acidic buffer (e.g., 1-10% acetic acid).[3] - Brief sonication can also aid in dissolution.[3] |
| Precipitation occurs after dissolution. | The peptide concentration may be too high for the chosen solvent, or the peptide may be aggregating. | - Reduce the working concentration of the peptide. - Consider using a different buffer system. |
Inconsistent Experimental Results
| Problem | Possible Cause | Solution |
| High variability between experimental replicates. | - Improper storage and handling leading to peptide degradation. - Inaccurate peptide concentration due to incomplete dissolution or incorrect quantification. - Contamination of peptide stock (e.g., with bacteria or endotoxins).[11] | - Ensure proper storage of lyophilized peptide and aliquoting of stock solutions to avoid freeze-thaw cycles.[1][2][3] - Confirm complete dissolution before use and consider performing a peptide solubility test.[11] - Use sterile buffers for reconstitution and filter-sterilize the peptide solution if necessary.[3][11] |
| Loss of biological activity over time. | Peptide degradation in solution. | - Prepare fresh solutions for each experiment. - Store aliquots at -80°C for longer-term storage.[5] |
Analytical Challenges (HPLC/Mass Spectrometry)
| Problem | Possible Cause | Solution |
| Broad or tailing peaks in HPLC. | - Contaminated guard or analytical column. - Inappropriate mobile phase composition. | - Wash the column thoroughly or replace the guard column. - Optimize the mobile phase pH and organic solvent gradient. |
| Difficulty detecting the peptide by Mass Spectrometry. | Low ionization efficiency of the peptide. | - Optimize the mass spectrometer source parameters. - Consider using a different ionization method (e.g., MALDI instead of ESI). |
Experimental Protocols
Due to the limited specific literature on this compound, the following are generalized protocols that can be adapted for your experiments.
Protocol 1: Reconstitution of Lyophilized Peptide
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[5]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]
-
Add the desired volume of a pre-determined, sterile solvent (e.g., sterile water with 1% acetic acid) to the vial to create a stock solution (e.g., 1-10 mg/mL).[3]
-
Gently vortex or sonicate to ensure complete dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2][3]
Protocol 2: Cell-Based Assay for Collagen Production
This protocol is based on the known effects of glycinamide on collagen synthesis.[9]
-
Cell Culture: Culture human dermal fibroblasts (HDFs) in appropriate media until they reach 80-90% confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (the solvent used to dissolve the peptide) and a positive control (e.g., TGF-β1).
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours).
-
Analysis of Collagen Production:
-
Western Blot: Collect the cell culture supernatant and cell lysate. Analyze the protein levels of Collagen I and III by Western blotting.
-
ELISA: Use a commercially available ELISA kit to quantify the amount of secreted collagen in the cell culture supernatant.
-
qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of COL1A1 and COL3A1.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which this compound may influence collagen synthesis, based on the known roles of its constituent amino acids and related peptides.
Caption: Hypothetical signaling pathway of this compound in collagen synthesis.
Experimental Workflow
This diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. lifetein.com [lifetein.com]
- 6. Prolyl and lysyl hydroxylases in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular insights into prolyl and lysyl hydroxylation of fibrillar collagens in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 9. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally active antiviral tripeptide glycyl-prolyl-glycinamide is activated by CD26 (dipeptidyl peptidase IV) before transport across the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
Technical Support Center: Refining Prolyl-lysyl-glycinamide (PLG) Binding Affinity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Prolyl-lysyl-glycinamide (PLG), also known as Melanocyte-inhibiting factor (MIF-1), binding affinity assays.
Frequently Asked Questions (FAQs)
Q1: What are the known binding partners for this compound (PLG)?
A1: this compound (PLG) is an endogenous tripeptide derived from the cleavage of oxytocin.[1] Its primary known binding partners are the dopamine D2 and D4 receptors, where it functions as a positive allosteric modulator.[2] This means it binds to a site on the receptor that is different from the dopamine binding site and enhances the receptor's response to dopamine. PLG has also been shown to inhibit the release of alpha-Melanocyte Stimulating Hormone (α-MSH).[3]
Q2: Which binding affinity assays are most suitable for studying PLG interactions?
A2: The choice of assay depends on the specific research question and available instrumentation. Commonly used and suitable assays for studying PLG's interaction with its primary target, the dopamine D2 receptor (a G-protein coupled receptor), include:
-
Radioligand Binding Assays: These are a classic and robust method for determining binding affinity (Ki) and receptor density (Bmax). They involve competing the binding of a radiolabeled ligand with unlabeled PLG.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free kinetic data on the association and dissociation of PLG with its target receptor, allowing for the determination of on-rates, off-rates, and affinity (KD).
-
Fluorescence Polarization (FP): FP is a homogeneous assay that can be used to measure the binding of a fluorescently labeled PLG analog to its receptor in solution. It is well-suited for high-throughput screening.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Q3: What are the expected challenges when working with a small peptide like PLG in binding assays?
A3: Working with small peptides like PLG can present several challenges:
-
Low signal-to-noise ratio: The small size of the peptide may result in a small change in signal upon binding, particularly in techniques like SPR and FP.
-
Weak affinity: Some peptide-receptor interactions can be of low to moderate affinity, which can be challenging to measure accurately.
-
Non-specific binding: Peptides can sometimes adhere to surfaces or other proteins, leading to high background signals.[4][5]
-
Proteolytic degradation: If working with cell lysates or other biological samples, endogenous proteases can degrade the peptide, affecting the accuracy of the results.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Binding Data
Q: My binding assay results for PLG are highly variable between experiments. What could be the cause and how can I improve reproducibility?
A: Inconsistent results are a common issue in binding assays and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Consistency: Ensure that all buffers and reagents are prepared fresh from stock solutions and that the pH is consistent across all experiments.[3] Use the same batch of PLG peptide and receptor preparation for a set of comparative experiments.
-
Peptide Integrity: Verify the purity and concentration of your PLG peptide stock. Consider performing quality control checks such as mass spectrometry or HPLC. Store the peptide according to the manufacturer's instructions to prevent degradation.
-
Receptor Preparation Quality: If using purified receptors or membrane preparations, ensure their quality and consistency. For membrane preps, run a protein quantification assay to normalize the amount used in each experiment. For purified receptors, check for aggregation using techniques like dynamic light scattering.
-
Standardized Protocols: Adhere strictly to a standardized experimental protocol.[3] This includes incubation times, temperatures, and washing steps. Ensure all personnel performing the assay are following the exact same procedure.
-
Instrument Calibration: Regularly calibrate and maintain the instruments being used (e.g., plate readers, SPR instruments, ITC calorimeters) to ensure they are performing optimally.
Issue 2: High Background or Non-Specific Binding
Q: I am observing a high background signal in my PLG binding assay, which is masking the specific binding. How can I reduce non-specific binding?
A: High background is often due to the peptide or other components of the assay binding to surfaces or other proteins non-specifically. Here are some strategies to mitigate this:
-
Blocking Agents: Incorporate blocking agents into your assay buffer. Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific binding sites on reaction tubes or microplates.[3]
-
Detergents: For membrane-based assays or assays with purified receptors, adding a mild non-ionic detergent like Tween-20 or Triton X-100 to the buffer can help reduce hydrophobic interactions that lead to non-specific binding.[5]
-
Optimize Ionic Strength: Vary the salt concentration (e.g., NaCl) in your buffer. Electrostatic interactions can contribute to non-specific binding, and adjusting the ionic strength can help minimize these effects.
-
Surface Chemistry (for SPR): Choose the appropriate sensor chip surface. For peptides, a carboxymethyl dextran surface (like a CM5 chip) is common, but if non-specific binding is high, consider alternative surfaces or the use of a reference flow cell with an immobilized control protein to subtract non-specific binding signals.[2]
-
Competition Assays: For radioligand or fluorescence-based assays, ensure you are using a sufficiently high concentration of a known competitor to accurately define non-specific binding.
Issue 3: Low Signal-to-Noise Ratio
Q: The signal change upon PLG binding is very small, making it difficult to obtain reliable data. How can I improve the signal-to-noise ratio?
A: A low signal-to-noise ratio is a frequent challenge with small molecule or peptide binding. Consider the following optimizations:
-
Increase Receptor Concentration: A higher concentration of the receptor can lead to a larger binding signal. However, be mindful of potential issues like receptor aggregation or ligand depletion.
-
Optimize Ligand Concentration (for FP): In fluorescence polarization, the concentration of the fluorescently labeled ligand is critical. Use the lowest concentration that gives a stable and sufficient fluorescence signal to maximize the dynamic range of the assay.[6]
-
Higher Affinity Fluorescent Probes (for FP): If developing a competitive FP assay, using a fluorescent probe with a higher affinity for the receptor can improve the assay window.
-
Signal Amplification: In ELISA-based assays, use a high-activity enzyme conjugate (like HRP or alkaline phosphatase) and a sensitive substrate to amplify the signal.[7]
-
Instrument Settings: Optimize the settings of your detection instrument. For fluorescence-based assays, adjust the gain or integration time to enhance the signal. For SPR, ensure the instrument is properly equilibrated and that the detection surface is clean.
Data Presentation
Table 1: Troubleshooting Summary for PLG Binding Affinity Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results | Reagent variability | Prepare fresh buffers; use the same batches of reagents. |
| Peptide degradation | Verify peptide integrity via MS/HPLC; store properly. | |
| Inconsistent protocol | Adhere to a strict, standardized protocol. | |
| High Background | Non-specific binding to surfaces | Add blocking agents (BSA, casein) to buffers.[3] |
| Hydrophobic interactions | Include a mild detergent (e.g., Tween-20).[5] | |
| Electrostatic interactions | Optimize the ionic strength of the buffer. | |
| Low Signal | Insufficient receptor concentration | Increase receptor concentration (monitor for aggregation). |
| Low affinity of the interaction | Use a more sensitive assay technique (e.g., ITC). | |
| Inefficient signal detection | Optimize instrument settings; use signal amplification. |
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay for PLG with Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of PLG for the human dopamine D2 receptor expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist
-
Unlabeled PLG (various concentrations)
-
Unlabeled competitor for non-specific binding determination (e.g., Haloperidol)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Microplate harvester and filter mats
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of PLG.
-
Add a constant concentration of [3H]-Spiperone to all wells (typically at a concentration close to its Kd).
-
For non-specific binding wells, add a high concentration of unlabeled haloperidol (e.g., 10 µM).
-
For the competition curve, add varying concentrations of unlabeled PLG.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filter discs to scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Count the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the PLG concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value of PLG.
-
Calculate the Ki value for PLG using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Radioligand competition binding assay workflow for PLG.
Caption: PLG's allosteric modulation of the dopamine D2 receptor signaling pathway.
References
- 1. [3H]Pramipexole: a selective radioligand for the high affinity dopamine D2 receptor in bovine striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 5. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi-res.com [mdpi-res.com]
Validation & Comparative
A Comparative Analysis of Prolyl-leucyl-glycinamide and Prolyl-lysyl-glycinamide: Exploring Neuromodulatory Activities
A comprehensive guide for researchers and drug development professionals on the contrasting and comparable biological activities of two closely related tripeptides, Prolyl-leucyl-glycinamide (PLG) and Prolyl-lysyl-glycinamide. This guide synthesizes available experimental data and provides a theoretical framework for their differential activities.
Prolyl-leucyl-glycinamide (PLG), also known as Melanocyte-Stimulating Hormone (MSH) Release-Inhibiting Factor (MIF-1), is an endogenous neuropeptide with well-documented neuromodulatory properties. It has been extensively investigated for its therapeutic potential in neurological and psychiatric disorders, primarily due to its ability to modulate the dopaminergic system. In contrast, this compound, a structural analog where the leucine residue is substituted with lysine, remains a comparatively enigmatic peptide with sparse direct experimental data. This guide provides a detailed comparison of their activities, drawing from established literature on PLG and inferring the potential activities of this compound based on structural differences and limited available information.
I. Overview of Biological Activities
Prolyl-leucyl-glycinamide is recognized for its significant influence on the central nervous system, particularly its allosteric modulation of dopamine D2 receptors. This interaction is believed to underpin its observed anti-Parkinsonian and antidepressant effects. While direct experimental evidence for the biological activity of this compound is scarce, a study by Steinwachs and Fehm (1988) investigated the effects of neuropeptides on motor control and included "this compound" in its indexing terms, suggesting its consideration in neuromodulatory research[1]. Furthermore, the isolation of a related peptide, Tyr-Pro-Lys-Gly-NH2 (Tyr-K-MIF-1), from the human brain cortex points to the potential endogenous relevance of peptides containing the Pro-Lys-Gly-NH2 sequence[2]. This naturally occurring analog exhibits a unique receptor binding profile, differing from both Tyr-MIF-1 and MIF-1, which underscores the functional importance of the amino acid at this position[2].
II. Comparative Data on Receptor Binding and Functional Activity
Quantitative data directly comparing the activity of Prolyl-leucyl-glycinamide and this compound is not available in the current body of scientific literature. The following table summarizes the known quantitative data for Prolyl-leucyl-glycinamide's interaction with dopamine receptors.
| Peptide | Receptor Target | Assay Type | Key Findings | Reference |
| Prolyl-leucyl-glycinamide (PLG) | Dopamine D2 Receptor | Radioligand Binding | Allosterically enhances the binding of agonists. | [3] |
| Dopamine D2 Receptor | Functional Assays | Potentiates dopamine-mediated effects. | [4] | |
| This compound | Not Determined | Not Available | Data not available |
III. Experimental Protocols
Detailed methodologies for key experiments involving Prolyl-leucyl-glycinamide are provided below as a reference for researchers.
A. Radioligand Binding Assay for Dopamine D2 Receptor Modulation
Objective: To determine the effect of Prolyl-leucyl-glycinamide on the binding of a radiolabeled agonist to the dopamine D2 receptor.
Protocol:
-
Membrane Preparation: Striatal tissue from rodents is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled D2 receptor agonist (e.g., [³H]-N-propylnorapomorphine) and varying concentrations of Prolyl-leucyl-glycinamide.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled D2 receptor agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed to determine the effect of Prolyl-leucyl-glycinamide on the affinity (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled agonist.
B. In Vivo Model of Parkinson's Disease: Levodopa Potentiation
Objective: To assess the ability of Prolyl-leucyl-glycinamide to enhance the therapeutic effect of Levodopa (L-DOPA) in an animal model of Parkinson's disease.
Protocol:
-
Animal Model: A unilateral lesion of the nigrostriatal dopamine pathway is induced in rats using a neurotoxin such as 6-hydroxydopamine (6-OHDA). This creates a model of Parkinson's disease characterized by rotational behavior in response to dopaminergic stimulation.
-
Drug Administration: Animals are treated with L-DOPA in combination with a peripheral decarboxylase inhibitor (e.g., carbidopa) to prevent its peripheral metabolism. Prolyl-leucyl-glycinamide or a vehicle control is administered concomitantly.
-
Behavioral Assessment: The rotational behavior (circling) of the animals is monitored and quantified over a specific period. An increase in contralateral rotations (away from the lesioned side) is indicative of a potentiation of the L-DOPA effect.
-
Data Analysis: The number of rotations in the Prolyl-leucyl-glycinamide-treated group is compared to the vehicle-treated group to determine the statistical significance of the potentiation.
IV. Signaling Pathways and Theoretical Comparison
A. Prolyl-leucyl-glycinamide and Dopaminergic Signaling
Prolyl-leucyl-glycinamide is known to act as a positive allosteric modulator of the dopamine D2 receptor. This means it binds to a site on the receptor that is distinct from the dopamine binding site and enhances the receptor's response to dopamine. The signaling cascade downstream of D2 receptor activation is complex and primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
B. Theoretical Comparison: Leucine vs. Lysine Substitution
The substitution of the nonpolar, hydrophobic leucine residue in Prolyl-leucyl-glycinamide with the positively charged, hydrophilic lysine residue in this compound is expected to have a profound impact on the peptide's biological activity.
Structural and Physicochemical Differences:
| Feature | Leucine Side Chain | Lysine Side Chain |
| Structure | -CH₂-CH(CH₃)₂ | -(CH₂)₄-NH₃⁺ |
| Polarity | Nonpolar | Polar, Basic |
| Charge (at physiological pH) | Neutral | Positive |
| Hydrophobicity | High | Low |
Inferred Functional Consequences:
-
Receptor Binding: The hydrophobic leucine side chain in PLG likely contributes to its interaction with a hydrophobic pocket on the D2 receptor or an associated protein. The introduction of the larger, positively charged lysine side chain would drastically alter this interaction. It might lead to a reduced affinity for the same binding site or a complete shift in receptor specificity. The unique binding profile of Tyr-Pro-Lys-Gly-NH2, which differs from Tyr-MIF-1 (containing leucine), supports this hypothesis[2].
-
Membrane Permeability: The increased hydrophilicity of this compound may reduce its ability to cross the blood-brain barrier compared to the more lipophilic Prolyl-leucyl-glycinamide.
-
Novel Interactions: The positively charged amino group on the lysine side chain could facilitate novel electrostatic interactions with negatively charged residues on different receptors or enzymes, potentially leading to entirely new biological activities unrelated to the dopaminergic system.
V. Conclusion
Prolyl-leucyl-glycinamide is a well-characterized neuromodulator with established effects on the dopaminergic system. In stark contrast, this compound remains largely unexplored. The structural divergence between the two peptides, specifically the substitution of a hydrophobic residue with a charged one, strongly suggests a significant alteration in biological activity. While direct comparative data is absent, the unique binding profile of the endogenously found Tyr-Pro-Lys-Gly-NH2 provides compelling evidence that the lysine-containing analog may possess a distinct pharmacological profile. Further research, including receptor binding studies and in vivo functional assays, is imperative to elucidate the biological role of this compound and to determine if it holds any therapeutic potential, either similar to or distinct from its well-studied counterpart.
References
- 1. Effects of the neuropeptide PLG (L-prolyl-leucyl-glycinamide) on writing pressure and speed in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of a novel peptide with a unique binding profile from human brain cortex: Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2006119388A2 - Methods for the production of peptide having a c-terminal amide - Google Patents [patents.google.com]
A Comparative Guide to Prolyl-lysyl-glycinamide and Other Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prolyl-lysyl-glycinamide (PLG), also known as Melanocyte-Stimulating Hormone Release Inhibiting Factor (MIF-1), with the structurally related and functionally significant neuropeptides, oxytocin and vasopressin. This document synthesizes experimental data on their receptor binding affinities, signaling pathways, and in vivo efficacy to offer a clear, data-driven comparison for research and drug development purposes.
Overview of Neuropeptides
This compound (PLG) is a tripeptide that is enzymatically derived from the C-terminus of oxytocin. While structurally related, its pharmacological profile diverges significantly from its parent molecule. Oxytocin and vasopressin are cyclic nonapeptides that differ by only two amino acids and are renowned for their roles in social behavior, parturition, and water balance. This guide will delve into the distinct and overlapping characteristics of these three neuropeptides.
Receptor Binding Affinity
A fundamental aspect of neuropeptide function is its affinity for specific receptors. The following table summarizes the binding affinities (Ki) of PLG, oxytocin, and vasopressin for their primary receptors. It is important to note that PLG does not directly bind to dopamine receptors but allosterically modulates their activity.
| Neuropeptide | Receptor | Species | Ki (nM) | Reference |
| This compound (PLG) | Dopamine D2 | - | Does not directly bind; acts as a modulator | [1] |
| Oxytocin | Oxytocin Receptor (OTR) | Hamster | 4.28 | [2] |
| Vasopressin V1a Receptor (V1aR) | Hamster | 495.2 | ||
| Vasopressin | Vasopressin V1a Receptor (V1aR) | Hamster | 4.70 | |
| Oxytocin Receptor (OTR) | Hamster | 36.1 | [3] | |
| Vasopressin V1a Receptor (V1aR) | Rat | 1.8 ± 0.4 | [4] | |
| Vasopressin V2 Receptor (V2R) | Rat | 1.5 | [5] |
Signaling Pathways
The physiological effects of these neuropeptides are dictated by the intracellular signaling cascades they initiate upon receptor binding.
This compound (PLG): PLG's primary mechanism of action involves the modulation of the dopaminergic system. It does not directly activate dopamine receptors but enhances the signaling of dopamine D1 and D2 receptors. This modulation is thought to occur through an allosteric mechanism, influencing the receptor's affinity for dopamine and downstream signaling cascades, which include the regulation of adenylyl cyclase and cyclic AMP (cAMP) levels.[6][7][8]
Oxytocin: Upon binding to the oxytocin receptor (OTR), a Gq protein-coupled receptor (GPCR), it primarily activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
Vasopressin: Vasopressin exerts its effects through two main receptor subtypes with distinct signaling pathways:
-
V1a Receptor (V1aR): Similar to the OTR, the V1aR is a Gq-coupled GPCR that activates the PLC pathway, leading to increased intracellular calcium.[9][10]
-
V2 Receptor (V2R): The V2R is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[11][12]
Caption: this compound (PLG) signaling pathway.
Caption: Oxytocin signaling pathway.
Caption: Vasopressin V1a and V2 receptor signaling pathways.
In Vivo Efficacy and Experimental Protocols
The functional consequences of these neuropeptides are best observed through in vivo studies. This section presents a comparison of their efficacy in relevant animal models and outlines the experimental protocols.
This compound (PLG): Potentiation of Dopaminergic Activity
In Vivo Effect: PLG has been shown to potentiate the rotational behavior induced by dopamine agonists like apomorphine in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, a common model for Parkinson's disease.[4] This effect is dose-dependent and exhibits a biphasic response, with higher doses leading to a loss of activity.[4]
Experimental Protocol: Apomorphine-Induced Rotation in 6-OHDA Lesioned Rats [13]
-
Animal Model: Adult male rats with unilateral 6-OHDA lesions of the medial forebrain bundle.
-
Drug Administration: PLG is administered intraperitoneally (i.p.) at various doses prior to the administration of apomorphine (0.25 mg/kg, s.c.).
-
Behavioral Assessment: The number of full 360° rotations contralateral to the lesion is recorded for a set period (e.g., 60 minutes) using an automated rotometer system.
-
Data Analysis: The total number of rotations is compared between different PLG dose groups and a vehicle control group.
Caption: Experimental workflow for apomorphine-induced rotation.
Oxytocin: Enhancement of Social Interaction
In Vivo Effect: Oxytocin is well-established to promote social behavior. In rodents, intracerebroventricular (i.c.v.) or intranasal administration of oxytocin increases the time spent in social interaction with a novel conspecific.[9][14]
Experimental Protocol: Social Interaction Test in Rats [9][15]
-
Animal Model: Adult male or female rats.
-
Drug Administration: Oxytocin is administered (e.g., i.c.v. at 0.1 µg/5 µl or intranasally) 20-30 minutes before the test.[9]
-
Behavioral Assessment: The test rat is placed in a novel arena. After a habituation period, an unfamiliar conspecific ("stranger") is introduced in a wire-mesh cage. The amount of time the test rat spends actively investigating (e.g., sniffing) the stranger is recorded.
-
Data Analysis: The duration of social investigation is compared between oxytocin-treated and vehicle-treated groups.
Caption: Experimental workflow for the social interaction test.
Vasopressin: Regulation of Water Retention
In Vivo Effect: Vasopressin plays a crucial role in regulating water balance by promoting water reabsorption in the kidneys, leading to a more concentrated urine and reduced urine output. This antidiuretic effect is dose-dependent.[16]
Experimental Protocol: Water Retention Assay in Mice [17][18]
-
Animal Model: Adult mice.
-
Drug Administration: Vasopressin or a V2 receptor agonist like desmopressin (dDAVP) is administered (e.g., via continuous infusion with an osmotic minipump).
-
Physiological Assessment: Mice are housed in metabolic cages to collect urine over a 24-hour period. Urine volume and osmolality are measured.
-
Data Analysis: Urine volume and osmolality are compared between vasopressin/dDAVP-treated and vehicle-treated groups.
Caption: Experimental workflow for the water retention assay.
Summary and Conclusion
This guide highlights the distinct pharmacological profiles of this compound, oxytocin, and vasopressin. While oxytocin and vasopressin act as classical receptor agonists with high affinity for their respective receptors, PLG functions as a modulator of the dopaminergic system without direct receptor binding. Their signaling pathways and in vivo effects are correspondingly diverse, with PLG influencing motor control, oxytocin modulating social behaviors, and vasopressin regulating water homeostasis and blood pressure.
The provided data and experimental protocols offer a foundation for researchers and drug development professionals to design and interpret studies aimed at understanding and targeting these important neuropeptide systems. The clear structural and functional delineations are critical for the development of selective and effective therapeutic agents.
References
- 1. Oxytocin and social functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin administration enhances controlled social cognition in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. The effects of prolyl-leucyl-glycine amide on drug-induced rotation in lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin: Its current role in anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
- 8. Rat V1a Vasopressin R/AVPR1A ELISA Kit (Colorimetric) (NBP2-69902): Novus Biologicals [novusbio.com]
- 9. The Neuropeptide Oxytocin Facilitates Pro-Social Behavior and Prevents Social Avoidance in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Apomorphine-induced rotations [protocols.io]
- 14. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice | PLOS One [journals.plos.org]
- 15. biorxiv.org [biorxiv.org]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. Chronic activation of vasopressin-2 receptors induces hypertension in Liddle mice by promoting Na+ and water retention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alteration of vasopressin-aquaporin system in hindlimb unloading mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Prolyl-lysyl-glycinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Prolyl-lysyl-glycinamide (PLG) with other alternative agents. The information is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound (PLG) has been investigated in various preclinical models, primarily focusing on its ability to modulate dopaminergic systems. This has led to its evaluation in models of Parkinson's disease and tardive dyskinesia. For a comprehensive assessment, its efficacy is compared here with other neuroprotective agents, namely GLP-1 Receptor Agonists and Glycine, which have also shown promise in similar models of neurodegeneration.
Data Summary
The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of PLG, GLP-1 Receptor Agonists, and Glycine in animal models of Parkinson's disease. Due to the absence of direct head-to-head comparative studies, the data is presented for each compound to allow for an informed, albeit indirect, comparison based on similar experimental paradigms.
Table 1: Efficacy of this compound (PLG) and its Analogs in a 6-OHDA Rat Model of Parkinson's Disease
| Compound | Dose | Outcome Measure | Result | Reference |
| PLG | 0.2 mg/kg | Apomorphine-induced contralateral rotations | Potentiation of L-DOPA-induced rotations | [1] |
| PLG Analog A | 0.02 mg/kg | Apomorphine-induced contralateral rotations | 100 times more potent than PLG in increasing rotations | [2] |
| PLG Analog B | 0.2 mg/kg | Apomorphine-induced contralateral rotations | 10 times more potent than PLG in increasing rotations | [2] |
Table 2: Efficacy of GLP-1 Receptor Agonists in a 6-OHDA Rodent Model of Parkinson's Disease
| Compound | Dose | Outcome Measure | Result | Reference |
| DA-JC1 (GLP-1/GIP dual agonist) | 25 nmol/kg | Apomorphine-induced rotations | Significant reduction in rotations | [3] |
| Liraglutide | Not specified | Tyrosine Hydroxylase (TH) positive neurons | Increased number of TH positive neurons | [4] |
| Exenatide | Not specified | Dopamine levels | Increased dopamine levels | [4] |
Table 3: Efficacy of Glycine in a 6-OHDA Mouse Model of Parkinson's Disease
| Compound | Dose | Outcome Measure | Result | Reference |
| Glycine uptake inhibitor | Not specified | Dopaminergic re-innervation of the dorsal striatum | 30% enhancement of re-innervation | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model of Parkinson's Disease
This model is widely used to mimic the progressive loss of dopaminergic neurons in Parkinson's disease.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane. To protect noradrenergic neurons from 6-OHDA toxicity, desipramine (25 mg/kg, i.p.) is administered 30 minutes prior to surgery.
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB). The stereotaxic coordinates are typically: Anteroposterior (AP): -2.2 mm, Mediolateral (ML): +1.5 mm, and Dorsoventral (DV): -8.0 mm from bregma[6].
-
6-OHDA Injection: A solution of 6-OHDA (8 µg in 4 µl of saline containing 0.02% ascorbic acid) is slowly infused into the MFB at a rate of 1 µl/min using a Hamilton syringe. The needle is left in place for an additional 5 minutes to allow for diffusion before being slowly retracted.
-
Behavioral Assessment (Apomorphine-induced Rotations): Two to three weeks post-surgery, the extent of the dopaminergic lesion is assessed by measuring rotational behavior induced by the dopamine agonist apomorphine (0.5 mg/kg, s.c.). The number of full contralateral (away from the lesioned side) rotations is counted over a 30-60 minute period. A stable and significant number of contralateral rotations (typically >7 rotations/minute) indicates a successful lesion[7].
Haloperidol-Induced Catalepsy Model
This model is used to assess the potential of compounds to mitigate the extrapyramidal side effects associated with antipsychotic drugs.
-
Animal Preparation: Adult male Wistar rats are used for this procedure.
-
Drug Administration: Haloperidol is dissolved in saline with a drop of glacial acetic acid and administered intraperitoneally (i.p.) at a dose of 1-3 mg/kg to induce catalepsy[1][8]. Test compounds, such as PLG, are typically administered prior to or concurrently with haloperidol.
-
Catalepsy Assessment (Bar Test): At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), catalepsy is measured using the bar test. The rat's forepaws are gently placed on a horizontal bar (e.g., 9 cm high). The time it takes for the rat to remove both paws from the bar (descent latency) is recorded, with a cut-off time (e.g., 180 seconds). A longer descent latency indicates a greater degree of catalepsy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for the neuroprotective effects of PLG and a typical experimental workflow.
References
- 1. Effect of L-prolyl-L-leucyl-glycinamide (PLG) on neuroleptic-induced catalepsy and dopamine/neuroleptic receptor bindings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A novel GLP-1/GIP dual receptor agonist protects from 6-OHDA lesion in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
A Researcher's Guide to Antibody Cross-Reactivity Assessment: A Hypothetical Case Study of Anti-Prolyl-Lysyl-Glycinamide (PLG-NH₂) Antibodies
For Immediate Publication
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of anti-peptide antibodies. Due to the absence of commercially available or academically described antibodies specifically targeting prolyl-lysyl-glycinamide (PLG-NH₂), this document serves as a practical, instructional framework for researchers, scientists, and drug development professionals. The experimental data and comparisons presented are based on a hypothetical anti-PLG-NH₂ antibody, with illustrative examples drawn from existing literature on other anti-peptide antibodies.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen. This occurs when the antibody's binding site (paratope) recognizes a similar structural motif (epitope) on a non-target molecule.[1][2] For anti-peptide antibodies, this can lead to binding with other peptides or proteins that share a degree of sequence or structural homology with the target peptide.[3][4] Assessing cross-reactivity is a critical step in antibody validation to ensure specificity and prevent erroneous results in research, diagnostic, and therapeutic applications.[2][5]
Performance Comparison of a Hypothetical Anti-PLG-NH₂ Antibody
To illustrate how cross-reactivity data is presented, the following table summarizes hypothetical binding affinities of a monoclonal antibody raised against PLG-NH₂. The data is presented as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.
| Antigen | Sequence/Structure | Binding Affinity (Kd) [M] | Percent Cross-Reactivity (%) |
| This compound | Pro-Lys-Gly-NH₂ | 1.0 x 10⁻⁸ | 100 |
| Prolyl-Lysyl-Alaninamide | Pro-Lys-Ala-NH₂ | 5.0 x 10⁻⁷ | 2.0 |
| Prolyl-Arginyl-Glycinamide | Pro-Arg-Gly-NH₂ | 1.2 x 10⁻⁶ | 0.83 |
| Lysyl-Glycinamide | Lys-Gly-NH₂ | 8.0 x 10⁻⁵ | 0.0125 |
| Poly-L-Lysine | Polymer of Lysine | > 10⁻⁴ | Not Detectable |
| Bovine Serum Albumin (BSA) | Protein | > 10⁻⁴ | Not Detectable |
Percent Cross-Reactivity is calculated as (Kd of Target / Kd of Non-Target) x 100.
This hypothetical data indicates that the antibody is highly specific for the target peptide, with significantly weaker binding to peptides with single amino acid substitutions.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody specificity and cross-reactivity relies on robust experimental methods. The following are detailed protocols for common techniques used in this assessment.
3.1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to detect and quantify the binding of an antibody to an antigen.[6][7]
-
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Target peptide (PLG-NH₂) and potential cross-reactive peptides
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Primary antibody (Anti-PLG-NH₂)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1 M HCl)
-
Plate reader
-
-
Procedure:
-
Dilute peptides to 1-10 µg/mL in coating buffer and add 100 µL to respective wells of the microtiter plate. Incubate overnight at 4°C.[8]
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[7]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
3.2. Dot Blot
A dot blot is a simplified version of a western blot used to determine the presence of a protein or peptide. It is a quick method to screen for antibody cross-reactivity.[9][10]
-
Materials:
-
Nitrocellulose or PVDF membrane
-
Peptide solutions (target and potential cross-reactants)
-
Blocking buffer
-
Primary and secondary antibodies
-
Wash buffer (TBST)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare serial dilutions of the target peptide and potential cross-reactive peptides.
-
Carefully spot 1-2 µL of each peptide dilution onto a dry nitrocellulose membrane. Allow the spots to dry completely.[10][11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at an optimized dilution for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with wash buffer.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.[10]
-
3.3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity between molecules.[12][13][14]
-
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Primary antibody
-
Peptide solutions
-
Running buffer (e.g., HBS-EP)
-
-
Procedure:
-
Immobilize the primary antibody onto the sensor chip surface using amine coupling chemistry.[15]
-
Inject a series of concentrations of the target peptide over the sensor surface and measure the binding response.
-
Regenerate the sensor surface between peptide injections.
-
Repeat the process for each potential cross-reactive peptide.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) for each interaction.
-
Visualizing Experimental Workflows and Signaling Pathways
4.1. Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an anti-peptide antibody.
4.2. Hypothetical Signaling Pathway
Small peptides can act as signaling molecules by binding to cell surface receptors. The following diagram depicts a generic signaling pathway that could be initiated by a peptide ligand.
Conclusion
While no specific antibodies for this compound have been identified in the current literature, the principles and methods for evaluating antibody cross-reactivity are well-established. This guide provides researchers with the necessary protocols and conceptual framework to rigorously assess the specificity of any anti-peptide antibody. By employing techniques such as ELISA, Dot Blot, and Surface Plasmon Resonance, scientists can ensure the reliability and validity of their experimental results.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 3. hasyweb.desy.de [hasyweb.desy.de]
- 4. mdpi.com [mdpi.com]
- 5. Design, Production, Characterization, and Use of Peptide Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. affbiotech.com [affbiotech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ulab360.com [ulab360.com]
- 9. Dot-blotting: A quick method for expression analysis of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. files.core.ac.uk [files.core.ac.uk]
In Vivo Validation of Prolyl and Lysyl Hydroxylase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo validation of novel therapeutic agents is a critical step in the journey from laboratory discovery to clinical application. This guide provides a comparative overview of the in vivo validation of two important classes of enzyme inhibitors: prolyl hydroxylase (PHD) inhibitors and lysyl oxidase (LOX) inhibitors. While the specific peptide "Prolyl-lysyl-glycinamide" did not yield a singular target for this analysis, the broader families of enzymes that modify proline and lysine residues present a rich landscape for therapeutic intervention, particularly in the contexts of anemia, fibrosis, and cancer.
This guide will compare representative molecules from each class—Roxadustat and Daprodustat as PHD inhibitors, and PXS-5505 as a pan-LOX inhibitor—drawing on published experimental data to highlight their in vivo performance and the methodologies used for their validation.
Comparative Analysis of In Vivo Efficacy
The following tables summarize quantitative data from in vivo studies of representative PHD and LOX inhibitors.
Table 1: In Vivo Efficacy of Prolyl Hydroxylase (PHD) Inhibitors in Anemia Models
| Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Roxadustat (FG-4592) | C57BL/6 Mice | 33 mg/kg, i.p. for 7 days | - Significantly increased hematocrit, hemoglobin, and erythrocyte counts.- Elevated plasma Erythropoietin (Epo) levels. | [1] |
| db/db Mice (model of diabetic kidney disease) | 30 mg/kg/day, gavage for 12 weeks | - Improved renal function.- Inhibited proliferation of mesangial cells. | [2] | |
| Male C57BL/6 mice with renal ischemia/reperfusion injury | 10 mg/kg/day, i.p. for 48 hours pre-injury | - Improved renal function and reduced tubular injuries.- Decreased infiltration of macrophages and neutrophils. | [3] | |
| Daprodustat (GSK1278863) | Adenine-induced Chronic Kidney Disease (CKD) mice | 15 mg/kg/day, oral | - Corrected anemia in CKD mice. | [4] |
| Healthy Male Participants (Clinical Trial) | 6 mg oral dose | - Absolute bioavailability of 66.1%. | [5] |
Table 2: In Vivo Efficacy of a Pan-Lysyl Oxidase (LOX) Inhibitor in Fibrosis and Cancer Models
| Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| PXS-5505 | Bleomycin-induced mouse lung fibrosis model | Oral application | - Reduced pulmonary fibrosis towards normal levels.- Normalized collagen/elastin crosslink formation. | [6][7][8] |
| Systemic Sclerosis (SSc) skin mouse model | Oral application | - Reduced dermal thickness and α-smooth muscle actin. | [6][7] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) mouse model (in combination with chemotherapy) | Not specified | - Increased survival by 35% compared to chemotherapy alone.- Reduced metastasis to other organs by 45%. | [9] | |
| Genetically engineered mouse model of breast cancer | 70 mg/kg, daily oral gavage | - Significantly reduced lung metastasis. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.
Protocol 1: Induction and Treatment of Renal Anemia in a Mouse Model
Objective: To evaluate the efficacy of a PHD inhibitor in a mouse model of renal anemia.
Animal Model: Male C57BL/6 mice.[1]
Procedure:
-
Induction of Anemia: Anemia can be induced through methods that mimic chronic kidney disease, such as 5/6 nephrectomy or administration of agents like adenine to induce renal fibrosis and subsequent anemia.
-
Drug Administration:
-
Endpoint Analysis:
-
Hematological Parameters: At the end of the treatment period, collect blood samples via cardiac puncture or tail vein bleeding. Analyze whole blood for hematocrit, hemoglobin, and red blood cell count using an automated hematology analyzer.
-
Plasma Epo Levels: Centrifuge blood samples to separate plasma. Measure plasma erythropoietin (Epo) levels using a commercially available ELISA kit.
-
Gene Expression Analysis: Harvest kidneys and other organs to assess the expression of hypoxia-inducible genes (e.g., PHD2, PHD3, PAI1, BNIP3, CAIX, and Epo) using quantitative real-time PCR (qRT-PCR).[1]
-
Protocol 2: Evaluation of a LOX Inhibitor in a Bleomycin-Induced Lung Fibrosis Model
Objective: To assess the anti-fibrotic efficacy of a LOX inhibitor in a mouse model of pulmonary fibrosis.
Animal Model: Mice (strain to be specified, e.g., C57BL/6).
Procedure:
-
Induction of Lung Fibrosis:
-
Anesthetize the mice.
-
Administer a single dose of bleomycin (e.g., via oropharyngeal aspiration or intratracheal instillation) to induce lung injury and subsequent fibrosis.[8] A control group should receive saline.
-
-
Drug Administration:
-
Administer the LOX inhibitor (e.g., PXS-5505) orally, starting at a specified time point after bleomycin administration (e.g., daily for 21 days).[8]
-
A control group of bleomycin-treated mice should receive a vehicle.
-
-
Endpoint Analysis:
-
Histological Analysis: At the end of the study, euthanize the mice and harvest the lungs. Fix the lungs in formalin and embed in paraffin. Section the lung tissue and stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition and fibrosis.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative marker of collagen, using a colorimetric assay.
-
Collagen Crosslink Analysis: Analyze lung tissue for the content of collagen crosslinks (e.g., pyridinoline and deoxypyridinoline) using techniques like HPLC or mass spectrometry to directly assess the inhibition of LOX activity.[8]
-
Immunohistochemistry: Stain lung sections for markers of fibrosis such as α-smooth muscle actin (α-SMA).
-
Visualizing the Pathways
Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in drug validation.
Caption: Prolyl Hydroxylase (PHD) Signaling Pathway.
Caption: Lysyl Oxidase (LOX) and Collagen Cross-linking.
Caption: General In Vivo Experimental Workflow.
This guide provides a framework for understanding and comparing the in vivo validation of PHD and LOX inhibitors. For researchers in the field, a thorough examination of the primary literature is essential for a deeper understanding of the specific nuances of each compound and experimental model. The provided data, protocols, and diagrams serve as a starting point for navigating this complex and rapidly evolving area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 3. Hypoxia-inducible factor prolyl hydroxylase inhibitor roxadustat (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Daprodustat Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling [frontiersin.org]
- 5. Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaxis announces the publication of positive preclinical data for PXS-5505 - Biotech [biotechdispatch.com.au]
- 10. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prolyl-lysyl-glycinamide and Other Dopamine Modulators for Researchers
For Immediate Release
This guide provides a detailed, objective comparison of Prolyl-lysyl-glycinamide (PLG) and its analogs with other key classes of dopamine modulators. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative performance data from experimental studies, and detailed methodologies for key experiments.
Introduction to Dopamine Modulation
Dopamine, a critical neurotransmitter in the brain, plays a pivotal role in motor control, motivation, reward, and cognitive function. Its signaling is mediated by a family of G protein-coupled receptors, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The modulation of dopamine pathways is a cornerstone of treatment for numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Dopamine modulators can be categorized based on their mechanism of action, including direct receptor agonists and antagonists, agents that affect dopamine reuptake, and allosteric modulators.
This guide focuses on a comparative analysis of this compound (PLG), a positive allosteric modulator of the D2 receptor, against traditional dopamine modulators to inform future research and drug development.
Mechanism of Action: A Comparative Overview
This compound (PLG) and its more potent analog, PAOPA , represent a distinct class of dopamine modulators. Unlike traditional agonists or antagonists that directly activate or block the dopamine binding site, PLG acts as a positive allosteric modulator (PAM) at D2-like receptors (specifically D2S, D2L, and D4). It binds to a site on the receptor that is different from the dopamine binding site and enhances the binding and signaling of endogenous dopamine. This mechanism allows for a more nuanced modulation of dopaminergic activity, as its effect is dependent on the presence of the natural neurotransmitter.
Dopamine Agonists , such as Bromocriptine , directly bind to and activate dopamine receptors, mimicking the effect of dopamine. Bromocriptine is a potent agonist at D2 and D3 receptors and is used in the treatment of Parkinson's disease and hyperprolactinemia.
Dopamine Antagonists , like the typical antipsychotic Haloperidol , block the action of dopamine by binding to its receptors without activating them. Haloperidol exhibits high affinity for the D2 receptor, and its therapeutic effects in schizophrenia are attributed to the blockade of this receptor.
Dopamine Reuptake Inhibitors , exemplified by Cocaine , increase the concentration of dopamine in the synaptic cleft by blocking the dopamine transporter (DAT), which is responsible for removing dopamine from the synapse. This leads to an amplified and prolonged dopamine signal.
Quantitative Comparison of Dopamine Modulators
The following tables summarize the quantitative data on the binding affinities and functional potencies of PLG and other selected dopamine modulators. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Compound | Target | Mechanism of Action | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Efficacy (Emax) | Receptor Subtype Selectivity |
| This compound (PLG) | D2-like Receptors | Positive Allosteric Modulator | Not applicable (allosteric) | Not explicitly defined | Potentiates dopamine binding with an Emax of 93.6 ± 4.4% | Selective for D2L, D2S, and D4 over D1 and D3 |
| PAOPA | D2-like Receptors | Positive Allosteric Modulator | Not applicable (allosteric) | More potent than PLG | Not explicitly defined | Selective for D2L, D2S, and D4 over D1 and D3 |
| Bromocriptine | D2/D3 Receptors | Agonist | ~8 nM (D2), ~5 nM (D3)[1][2] | pEC50 of 8.15 ± 0.05 for [35S]-GTPγS binding[3] | Full agonist | Higher affinity for D2 and D3 over D1, D4, and D5[1][2] |
| Haloperidol | D2 Receptor | Antagonist | ~0.89 nM[3] | pA2 of 8.20 in substantia nigra[4] | Antagonist | High affinity for D2, with lower affinity for other dopamine and serotonin receptors[3] |
| Cocaine | Dopamine Transporter (DAT) | Reuptake Inhibitor | High-affinity site (Kd ~7 nM) associated with BASP1; weaker affinity for DAT itself | IC50 of ~10 µM for DA uptake inhibition[5] | Blocks dopamine reuptake | Also inhibits serotonin and norepinephrine transporters |
Signaling Pathways and Experimental Workflows
The diverse mechanisms of these modulators result in distinct downstream signaling effects. The following diagrams illustrate these pathways and a typical experimental workflow for their characterization.
References
- 1. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]
- 2. Bromocriptine mesylate | CAS:22260-51-1 | Selective D2-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison between the pharmacology of dopamine receptors mediating the inhibition of cell firing in rat brain slices through the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
Head-to-Head Comparison of Prolyl-leucyl-glycinamide (PLG) Analogs as Modulators of Dopamine Receptor Function
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive head-to-head comparison of Prolyl-leucyl-glycinamide (PLG) and its analogs, focusing on their performance as allosteric modulators of dopamine receptors. Due to a scarcity of publicly available data on Prolyl-lysyl-glycinamide analogs, this document utilizes data from the closely related and well-studied Prolyl-leucyl-glycinamide analogs as a surrogate. The experimental data presented herein offers insights into the structure-activity relationships of these peptides and their potential therapeutic applications in neurological and psychiatric disorders.
Quantitative Data Summary
The following table summarizes the modulatory effects of PLG and its conformationally constrained analog, 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), on the binding affinity of the dopamine agonist [³H]N-propylnorapomorphine ([³H]NPA) to human dopamine D2L, D2S, and D4 receptors. The data reveals a significant increase in the affinity of the agonist for these receptor subtypes in the presence of PLG and PAOPA.
| Compound | Dopamine Receptor Subtype | Agonist | Parameter | Value in Absence of Modulator | Value in Presence of Modulator (1 µM) | Fold Change in Affinity |
| PLG | D2L | [³H]NPA | Kd (nM) | 1.2 ± 0.1 | 0.5 ± 0.05 | ~2.4 |
| PAOPA | D2L | [³H]NPA | Kd (nM) | 1.2 ± 0.1 | 0.4 ± 0.04 | ~3.0 |
| PLG | D2S | [³H]NPA | Kd (nM) | 1.5 ± 0.2 | 0.7 ± 0.08 | ~2.1 |
| PAOPA | D2S | [³H]NPA | Kd (nM) | 1.5 ± 0.2 | 0.6 ± 0.07 | ~2.5 |
| PLG | D4 | [³H]NPA | Kd (nM) | 0.8 ± 0.1 | 0.4 ± 0.05 | ~2.0 |
| PAOPA | D4 | [³H]NPA | Kd (nM) | 0.8 ± 0.1 | 0.3 ± 0.04 | ~2.7 |
Data adapted from a study on the modulation of agonist binding to human dopamine receptor subtypes.[1]
Experimental Protocols
Dopamine Receptor Binding Assay
This protocol outlines the methodology for a radioligand binding assay to determine the affinity of compounds for dopamine receptors.
Materials:
-
Human neuroblastoma SH-SY5Y cells stably transfected with the cDNA for the desired dopamine receptor subtype (e.g., D2L, D2S, D4).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: [³H]N-propylnorapomorphine ([³H]NPA) or other suitable dopamine receptor agonist/antagonist.
-
Test compounds: PLG, PAOPA, or other analogs.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture transfected SH-SY5Y cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard protein assay.
-
Binding Assay: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding by including a high concentration of a known dopamine receptor ligand (e.g., haloperidol) in some wells. Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to calculate the inhibition constant (Ki) or the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[2][3][4]
In Vivo Assessment of Peptide Analog Efficacy
This protocol provides a general framework for evaluating the efficacy of PLG analogs in a preclinical animal model of Parkinson's disease, a condition linked to dopamine dysfunction.
Materials:
-
Animal model: 6-hydroxydopamine (6-OHDA)-lesioned rats, a common model for Parkinson's disease.
-
Test compounds: PLG analogs.
-
Vehicle control (e.g., saline).
-
Apomorphine or other dopamine agonist to induce rotational behavior.
-
Rotational behavior monitoring system.
Procedure:
-
Animal Model Generation: Induce unilateral lesions of the nigrostriatal dopamine pathway in rats by stereotaxic injection of 6-OHDA. Allow animals to recover for a sufficient period (e.g., 2-3 weeks).
-
Drug Administration: Administer the test PLG analog or vehicle to the lesioned rats via the desired route (e.g., intraperitoneal, oral).
-
Induction of Rotational Behavior: After a predetermined time following test compound administration, inject the animals with a dopamine agonist such as apomorphine to induce contralateral rotations.
-
Behavioral Monitoring: Place the animals in a rotational monitoring system and record the number of full contralateral rotations over a set period (e.g., 60-90 minutes).
-
Data Analysis: Compare the number of rotations in the analog-treated groups to the vehicle-treated group. A potentiation or attenuation of the apomorphine-induced rotational behavior indicates a modulatory effect of the analog on the dopamine system. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a primary target of PLG and its analogs. D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).
Caption: Dopamine D2 receptor signaling pathway modulated by PLG analogs.
Experimental Workflow for Analog Comparison
The following diagram outlines a typical experimental workflow for the head-to-head comparison of novel peptide analogs.
Caption: Experimental workflow for peptide analog comparison.
References
Unveiling the Bioactive Potential of Proline-Lysine Containing Peptides: A Comparative Guide
While specific quantitative bioactivity data for Prolyl-lysyl-glycinamide remains limited in publicly accessible scientific literature, this guide provides a comparative analysis of the known bioactivities of peptides containing proline and lysine residues. This information is intended for researchers, scientists, and drug development professionals to highlight the potential therapeutic applications of this class of molecules and to provide a framework for their experimental validation.
Peptides rich in proline and lysine residues are a well-studied class of bioactive molecules with a wide range of documented biological effects. These peptides are often characterized by their unique structural properties conferred by the rigid pyrrolidine ring of proline and the positively charged side chain of lysine. This combination frequently results in peptides with potent antimicrobial, antioxidant, and wound healing capabilities.
Comparative Bioactivity of Proline-Lysine Containing Peptides
To illustrate the therapeutic potential of this peptide class, the following table summarizes the bioactivity of representative proline-rich antimicrobial peptides (PrAMPs) and other proline-lysine containing peptides with known antioxidant and wound healing properties.
| Peptide/Compound | Bioactivity Class | Key Bioactivity Metric(s) | Target Organism/System | Source |
| Antimicrobial Peptides | ||||
| Oncocin | Antimicrobial | MIC: 1.56-6.25 µg/mL | E. coli, S. typhimurium | [1] |
| Bac7(1-35) | Antimicrobial | MIC: 0.5-2 µM | E. coli, K. pneumoniae | [2][3] |
| Pyrrhocoricin | Antimicrobial | MIC: 0.2-1.6 µM | E. coli | [1] |
| Antioxidant Peptides | ||||
| Trp-Glu-Gly-Pro-Lys | Antioxidant | Moderate lipid peroxidation inhibition | Linoleic acid system | [4] |
| Hazelnut-derived peptide (Asp-Trp-Asp-Pro-Lys) | Antioxidant | High ABTS and DPPH scavenging capacity | Chemical assays | [5] |
| Wound Healing Peptides | ||||
| Proline-rich peptides (general) | Wound Healing | Enhanced fibroblast and keratinocyte migration and proliferation | In vitro and animal models | [6] |
| A3-APO (Proline-arginine rich peptide) | Wound Healing | Stimulation of wound closure and reduction of bacterial load | Mouse skin burn model | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of proline-lysine containing peptides.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of a peptide that inhibits the growth of a specific microorganism.
Materials:
-
Sterile 96-well polypropylene plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in mid-logarithmic growth phase
-
Peptide stock solution of known concentration
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the peptide in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the mid-logarithmic phase bacterial culture to a final concentration of 5 × 10^5 Colony Forming Units (CFU)/mL in the same growth medium.
-
Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with no peptide) and a negative control (medium only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours without shaking.
-
The MIC is determined as the lowest concentration of the peptide at which no visible turbidity (bacterial growth) is observed.[8]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a peptide to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Materials:
-
DPPH solution in methanol
-
Peptide solutions at various concentrations
-
Methanol (as a blank)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
In a test tube, mix a specific volume of the peptide solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the peptide, and A_sample is the absorbance of the DPPH solution with the peptide.
-
The IC50 value, the concentration of the peptide required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the peptide concentration.
Wound Healing Activity: In Vitro Scratch Assay
This assay is used to assess the effect of a peptide on cell migration, a crucial process in wound healing.
Materials:
-
Cultured cells (e.g., fibroblasts or keratinocytes)
-
Culture plates
-
Pipette tips or a specialized scratch tool
-
Cell culture medium with and without the test peptide
-
Microscope with a camera
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash the cells to remove any detached cells.
-
Replace the medium with a fresh medium containing the test peptide at various concentrations. A control group with no peptide should be included.
-
Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., 12, 24 hours).
-
The rate of wound closure is determined by measuring the area of the scratch at different time points and comparing it to the initial area. An increased rate of closure in the presence of the peptide indicates a positive effect on cell migration.
Signaling Pathways and Mechanisms of Action
Proline-rich antimicrobial peptides (PrAMPs) often exert their effect through a non-lytic mechanism, meaning they do not directly disrupt the bacterial cell membrane. Instead, they are transported into the bacterial cytoplasm where they interact with intracellular targets.
Caption: Mechanism of action for Proline-Rich Antimicrobial Peptides (PrAMPs).
The diagram above illustrates the typical mechanism of action for PrAMPs. These peptides are actively transported across the bacterial inner membrane by specific transporters, such as SbmA and YgdD.[9] Once inside the cytoplasm, they can inhibit protein synthesis by binding to the 70S ribosome or interfere with proper protein folding by targeting the heat shock protein DnaK.[2][10]
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the initial screening and validation of the bioactivity of a novel peptide.
Caption: General workflow for screening the bioactivity of a novel peptide.
This workflow begins with the synthesis and purification of the peptide of interest. Initial screening for antimicrobial, antioxidant, and wound healing activities is performed using high-throughput assays. Promising candidates are then subjected to more quantitative assays, such as MIC determination. A crucial step is to assess the cytotoxicity of the peptide against mammalian cells to ensure its safety. For the most promising and non-toxic peptides, further studies are conducted to elucidate their mechanism of action, which can then be followed by in vivo studies to confirm their efficacy and safety in a living organism.
References
- 1. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Antimicrobial Peptides and Wound Healing: Biological and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synergy Between Proline-Rich Antimicrobial Peptides and Small Molecule Antibiotics Against Selected Gram-Negative Pathogens in vitro and in vivo [frontiersin.org]
- 9. Frontiers | (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Prolyl-lysyl-glycinamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step approach to the proper disposal of Prolyl-lysyl-glycinamide, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, gloves, and a lab coat. Although not classified as hazardous, direct contact with the compound in its solid or solution form should be avoided. In case of accidental spillage, the affected area should be cleaned thoroughly.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be discarded. The following procedures are based on general guidelines for the disposal of non-hazardous laboratory chemicals and peptides.
Disposal of Solid this compound:
-
Evaluation: Confirm that the solid waste does not contain any other hazardous materials.
-
Containment: Place the solid this compound in a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous waste: this compound".
-
Disposal: Dispose of the container in the regular laboratory trash, unless institutional policies require a specific waste stream for non-hazardous chemical solids.[2][3]
Disposal of this compound Solutions:
-
Evaluation: Ensure the solution is aqueous and does not contain any hazardous solvents or other regulated chemicals.
-
Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0.
-
Dilution: For small quantities, dilute the aqueous solution of this compound with at least 10 parts of water.
-
Sewer Disposal: Pour the diluted, non-hazardous solution down the drain with a copious amount of running water.[2][4] This method is generally acceptable for water-soluble, non-hazardous substances.[2]
-
Large Quantities: For larger volumes, consult your institution's Environmental Health and Safety (EHS) office for guidance.
Disposal of Contaminated Materials:
Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound can typically be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances. Empty containers should be triple-rinsed with water before disposal.[2]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for the disposal of non-hazardous laboratory chemicals.
| Parameter | Guideline | Source |
| pH for Sewer Disposal | 6.0 - 8.0 | General Lab Practice |
| Dilution Ratio for Sewer Disposal | 1:10 (chemical to water) | General Lab Practice |
| Maximum Quantity for Sewer Disposal | Consult Institutional Policy | [4] |
Experimental Protocols
As this document pertains to disposal rather than experimental use, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals are strongly encouraged to consult their institution's specific waste disposal policies and to contact their Environmental Health and Safety (EHS) department for definitive guidance.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Comprehensive Safety and Handling Guide for Prolyl-lysyl-glycinamide
This guide provides essential safety, handling, and disposal information for Prolyl-lysyl-glycinamide, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for handling laboratory peptides of unknown toxicity.
Personal Protective Equipment (PPE)
The cornerstone of safe laboratory practice is the consistent and correct use of PPE. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects eyes from splashes and dust.[1][2] |
| Face shield (when splash potential is high) | Provides full-face protection from splashes.[2] | |
| Hand Protection | Disposable nitrile gloves | Provides a primary barrier against skin contact.[1][2][3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Essential when handling the lyophilized powder to prevent inhalation.[1][4] |
Quantitative Data Summary
As of the latest data, specific occupational exposure limits and toxicity data for this compound have not been established. Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous.
| Data Point | Value | Notes |
| Permissible Exposure Limit (PEL) | Not established | Handle in a well-ventilated area or with local exhaust ventilation. |
| Threshold Limit Value (TLV) | Not established | Minimize all routes of exposure. |
| Lethal Dose, 50% (LD50) | No data available | Treat as a substance with unknown toxicological properties. |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan ensures safety and maintains the integrity of the research.
Receipt and Storage
-
Inspection : Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the compound name, date of receipt, and any available hazard information.[3]
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and dark environment.[1][3] For long-term stability, storage at -20°C is recommended.[1][5]
Handling and Reconstitution Protocol
This protocol details the steps for safely handling and preparing a solution of this compound.
-
Preparation :
-
Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Don all required PPE as outlined in the table above.
-
Allow the sealed container of the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[4][5]
-
-
Weighing :
-
If weighing the lyophilized powder, do so within the fume hood.
-
Use a dedicated, clean spatula and weighing vessel.
-
-
Reconstitution :
-
Carefully unseal the container.
-
Slowly add the desired solvent to the peptide.
-
Gently swirl or vortex the mixture until the peptide is fully dissolved. Avoid vigorous shaking, which can damage the peptide.
-
-
Post-Handling :
-
Securely seal the container after use.
-
Clean the work area and any equipment used.
-
Properly dispose of all contaminated materials.
-
Wash hands thoroughly after completing the procedure.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be treated as chemical waste.
-
Collection :
-
Solid Waste : Collect in a dedicated, clearly labeled, and sealed waste bag or container.
-
Liquid Waste : Collect in a sealed, chemical-resistant container that is clearly labeled.
-
-
Final Disposal : Dispose of all waste in accordance with federal, state, and local environmental regulations.[1][3] This often involves incineration by a licensed chemical waste disposal service.[1]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Prolyl and lysyl hydroxylases in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl and lysyl hydroxylase activities of human skin fibroblasts: effect of donor age and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labbox.es [labbox.es]
- 4. Molecular insights into prolyl and lysyl hydroxylation of fibrillar collagens in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concomitant hydroxylation of proline and lysine residues in collagen using purified enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
